5,6,7,4'-Tetramethoxyflavone
Description
4',5,6,7-Tetramethoxyflavone has been reported in Citrus reticulata, Marrubium peregrinum, and other organisms with data available.
structure given in first source; from plant Eupatorium odoratum
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
5,6,7-trimethoxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O6/c1-21-12-7-5-11(6-8-12)14-9-13(20)17-15(25-14)10-16(22-2)18(23-3)19(17)24-4/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSUMOWUGDXZHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60151522 | |
| Record name | 4',5,6,7-Tetramethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60151522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tetramethylscutellarein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030575 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1168-42-9 | |
| Record name | 5,6,7,4′-Tetramethoxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1168-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4',5,6,7-Tetramethoxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001168429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Scutellarein tetramethyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53908 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4',5,6,7-Tetramethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60151522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TETRAMETHYLSCUTELLAREIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWN851IYG6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tetramethylscutellarein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030575 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
166 - 167 °C | |
| Record name | Tetramethylscutellarein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030575 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Natural Sources and Isolation of 5,6,7,4'-Tetramethoxyflavone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5,6,7,4'-tetramethoxyflavone, a polymethoxyflavone (PMF) with significant therapeutic potential. The document details its natural sources, outlines established isolation and purification protocols, and presents available quantitative data. Furthermore, it visualizes the key signaling pathways modulated by this compound, offering a valuable resource for ongoing and future research endeavors.
Natural Sources of this compound
This compound is a naturally occurring flavonoid found in a variety of plant species. Its presence has been identified in several genera, with Citrus species being the most abundant and well-documented source.[1][2]
Table 1: Natural Sources of this compound
| Plant Genus | Plant Species | Common Name | Plant Part | Reference(s) |
| Citrus | Citrus spp. (e.g., C. reticulata, C. sinensis) | Orange, Mandarin | Peel | [1][3][4] |
| Nervilia | Nervilia concolor | |||
| Marrubium | Marrubium pergrinum | Horehound | ||
| Cissus | Cissus assamica | Stems | ||
| Clerodendranthus | Clerodendranthus spicatus | Cat's Whiskers |
Isolation and Purification Methodologies
The isolation of this compound from its natural sources typically involves solvent extraction followed by a series of chromatographic techniques to separate and purify the compound. The general workflow is applicable to most plant sources, with minor modifications based on the specific matrix.
Experimental Protocols
Protocol 1: Extraction from Citrus Peel
This protocol outlines a general procedure for the extraction of polymethoxyflavones, including this compound, from citrus peels.
-
1. Material Preparation:
-
Fresh citrus peels are air-dried or oven-dried at a low temperature (e.g., 40-50°C) to prevent degradation of thermolabile compounds.
-
The dried peels are ground into a fine powder to increase the surface area for efficient extraction.
-
-
2. Extraction:
-
Soxhlet Extraction: The powdered peel is placed in a thimble and extracted with a non-polar solvent like hexane for several hours. This method is effective for extracting low-polarity PMFs.
-
Maceration/Reflux: The powder is soaked or refluxed in a polar solvent such as ethanol or methanol, often in a mixture with water (e.g., 70-80% ethanol), for a defined period.
-
-
3. Concentration:
-
The solvent from the extraction is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Protocol 2: Chromatographic Purification
This protocol details the separation and purification of the target flavone from the crude extract.
-
1. Column Chromatography (Initial Separation):
-
Stationary Phase: Silica gel is commonly used as the stationary phase.
-
Mobile Phase: A gradient elution is typically employed, starting with a non-polar solvent (e.g., n-hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).
-
Procedure:
-
The crude extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the prepared silica gel column.
-
The column is eluted with the solvent gradient, and fractions are collected.
-
The separation is monitored by Thin Layer Chromatography (TLC) to identify fractions containing the target compound.
-
Fractions with similar TLC profiles are pooled.
-
-
-
2. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):
-
Column: A reverse-phase C18 column is frequently used for the final purification of PMFs.
-
Mobile Phase: A mixture of solvents like methanol and water, or acetonitrile and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape, is used.
-
Procedure:
-
The partially purified fraction from column chromatography is dissolved in a suitable solvent and filtered.
-
The sample is injected into the prep-HPLC system.
-
Fractions corresponding to the peak of this compound are collected.
-
The solvent is evaporated to yield the pure compound.
-
The purity of the final product is assessed using analytical HPLC and confirmed by spectroscopic methods (e.g., NMR, MS).
-
-
Quantitative Data
Precise quantitative data for the yield and purity of this compound from its various natural sources are not extensively reported in the literature. However, data for the total content of polymethoxyflavones in citrus peels and the yields of related compounds provide a valuable reference.
Table 2: Quantitative Analysis of Polymethoxyflavones in Citrus Peels
| Citrus Species | Analytical Method | Compound | Concentration (mg/g of extract) | Reference(s) |
| Citrus tangerina 'Dahongpao' | HPLC | Tetramethyl-O-scutellarin (this compound) | 12.14 ± 0.36 | |
| Citrus reticulata 'Chachi' | Orthogonal experimental design and macroporous resin chromatography | Total PMFs | Purity of 62.26% in the final extract | |
| Sweet Orange | Ethanol Extraction | Total methoxyflavones | 2.83 ± 0.08 mg/g (optimal conditions) |
Biological Activity and Signaling Pathways
This compound has demonstrated significant antitumor activity, which is attributed to its ability to modulate several key cellular signaling pathways. Proteomics and transcriptomics analyses have revealed that its mechanism of action involves the regulation of pathways controlling cell proliferation, apoptosis, and angiogenesis.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell growth, differentiation, and survival. This compound has been shown to modulate this pathway, contributing to its anticancer effects.
TNF Signaling Pathway
Tumor Necrosis Factor (TNF) signaling is involved in inflammation and can also induce apoptosis in cancer cells. This compound influences this pathway, which is implicated in its antitumor activity.
VEGF Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) signaling is a key driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. The anti-angiogenic potential of this compound is linked to its interference with this pathway.
References
Biological Activity Screening of 5,6,7,4'-Tetramethoxyflavone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6,7,4'-Tetramethoxyflavone (TMF) is a naturally occurring polymethoxyflavone found in various citrus species.[1] Flavonoids, a class of polyphenolic compounds, are of significant interest in drug discovery due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the biological activity screening of TMF, with a focus on its anti-tumor and anti-inflammatory properties. This document summarizes available quantitative data, details experimental protocols for key biological assays, and visualizes the involved signaling pathways to support further research and drug development.
Quantitative Biological Activity Data
The biological activities of this compound have been evaluated in several studies. The following tables summarize the available quantitative data.
Table 1: Anti-Tumor Activity of this compound
| Activity | Assay Type | Cell Line / Model | Value | Reference |
| Cytotoxicity | GI50 | NCI-60 Cancer Cell Panel | 28 µM | [1] |
| Apoptosis Induction | Flow Cytometry | HeLa | Dose-dependent increase | [1] |
| In Vivo Tumor Suppression | Xenograft Mouse Model (HeLa) | Nude Mice | Dose-dependent suppression of tumor growth (25, 50, 100 mg/kg) | [1] |
Table 2: Anti-Inflammatory and Enzyme Inhibitory Activity of Structurally Similar Flavonoids
Direct quantitative data for this compound in these assays is limited. The data presented below is for structurally related flavonoids and should be considered indicative.
| Compound | Activity | Assay Type | Cell Line | IC50 Value | Reference |
| 5,6,7-Trimethoxyflavone | Nitric Oxide Production Inhibition | LPS-stimulated RAW 264.7 | Not explicitly stated, but significant inhibition observed | [2] | |
| 5,6,7-Trimethoxyflavone | Prostaglandin E2 Production Inhibition | LPS-stimulated RAW 264.7 | Not explicitly stated, but significant inhibition observed | ||
| 3,5,6,7,3',4'-Hexamethoxyflavone | 15-Lipoxygenase Inhibition | Enzyme Assay | - | 49 ± 5 µM | |
| Tetramethylscutellarein | 15-Lipoxygenase Inhibition | Enzyme Assay | - | 70-86 µM |
Experimental Protocols
Detailed methodologies for key experiments cited in the biological activity screening of this compound are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to various concentrations in the cell culture medium. Replace the medium in the wells with the medium containing the test compound and incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.
Western Blot Analysis for Signaling Protein Expression
This protocol is used to determine the effect of this compound on the expression and phosphorylation of proteins in key signaling pathways.
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., total and phosphorylated forms of JNK and p38) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Data Analysis:
-
Apply a chemiluminescent substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the anti-inflammatory potential of a compound by quantifying the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere. Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production, and incubate for a further 24 hours.
-
Griess Reaction:
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration from a standard curve and determine the percentage of NO inhibition relative to the LPS-stimulated control. The IC50 value can be determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The biological activities of this compound are mediated through various cellular signaling pathways. The following diagrams illustrate these pathways and a general experimental workflow.
MAPK Signaling Pathway
Proteomics analysis of HeLa cells treated with this compound revealed significant changes in the expression of key proteins in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. TMF treatment leads to the downregulation of JNK and the upregulation of MKK3, MKK6, MSK2, and p38.
TNF Signaling Pathway
The anti-tumor activity of this compound is also associated with the modulation of the Tumor Necrosis Factor (TNF) signaling pathway. Proteomics data indicates that TMF downregulates the soluble TNF receptor 1 (sTNF-R1) while upregulating the soluble TNF receptor 2 (sTNF-R2). This differential regulation can shift the cellular response from pro-inflammatory and pro-survival signals towards apoptosis.
VEGF Signaling Pathway
Transcriptomics analysis has suggested that this compound may also influence the Vascular Endothelial Growth Factor (VEGF) signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels), a process often co-opted by tumors for growth and metastasis.
Conclusion and Future Directions
This compound demonstrates significant anti-tumor activity, mediated in part through the modulation of the MAPK and TNF signaling pathways. While its anti-inflammatory and enzyme inhibitory activities are suggested by studies on related compounds, further direct quantitative analysis is required to fully elucidate its potential in these areas. Future research should focus on:
-
Comprehensive in vitro screening: Determining the IC50 values of this compound in a wide range of anti-inflammatory and enzyme inhibition assays.
-
Mechanism of action studies: Further investigating the specific molecular targets and the precise mechanisms of signaling pathway modulation.
-
In vivo studies: Expanding the evaluation of its efficacy and safety in various disease models.
This technical guide provides a foundational resource for researchers and drug development professionals to advance the scientific understanding and potential therapeutic applications of this compound.
References
Mechanism of action of 5,6,7,4'-Tetramethoxyflavone
An In-depth Technical Guide on the Core Mechanism of Action of 5,6,7,4'-Tetramethoxyflavone
Introduction
This compound (TMF) is a naturally occurring polymethoxyflavone (PMF) predominantly found in Citrus species, particularly in the peels of fruits like Citrus reticulata Blanco.[1][2] It is also found in other plants such as Nervilia concolor, Marrubium pergrinum, Cissus assamica, and Clerodendranthus spicatus.[1] As a member of the flavonoid family, TMF has garnered significant scientific interest for its diverse pharmacological activities. Preclinical studies have highlighted its potential as an anticancer, anti-inflammatory, and neuroprotective agent.[1][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of TMF, with a focus on its effects on key signaling pathways and cellular processes. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.
Core Mechanism of Action
The biological effects of this compound are multifaceted, stemming from its ability to modulate a variety of intracellular signaling pathways that are critical regulators of cell proliferation, apoptosis, and inflammation.
Anticancer Activity
TMF has demonstrated potent antitumor activity in various cancer cell lines, with its primary mechanisms involving the induction of apoptosis and the modulation of key oncogenic signaling pathways.
1. Induction of Apoptosis: TMF effectively induces apoptosis, or programmed cell death, in cancer cells. In studies on HeLa human cervical cancer cells, TMF treatment led to a significant, dose-dependent increase in the apoptotic rate. This was demonstrated by flow cytometry analysis using Annexin V-FITC and Propidium Iodide (PI) staining, which showed an increase in both early and late apoptotic cell populations with increasing concentrations of TMF.
2. Modulation of Key Signaling Pathways: Proteomics and transcriptomics analyses have revealed that TMF's antitumor effects are mediated through the complex regulation of multiple signaling cascades. The primary pathways affected include the MAPK, TNF, VEGF, Ras, and FoxO signaling pathways.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation and survival. TMF treatment has been shown to downregulate key components of this pathway, including JNK, TAK1, ATF2, and c-JUN, while upregulating others like MKK3, MKK6, MSK2, and P38. This differential regulation disrupts the normal signaling flow, leading to an anti-proliferative effect.
-
TNF Pathway: The Tumor Necrosis Factor (TNF) signaling pathway plays a dual role in cancer, capable of inducing both cell death and survival. TMF appears to modulate this pathway to favor apoptosis by downregulating the soluble TNF receptor 1 (sTNF-R1) and upregulating the soluble TNF receptor 2 (sTNF-R2).
-
Other Pathways: TMF also influences the VEGF, Ras, and FoxO pathways, which are all critically involved in tumor growth, angiogenesis, and cell metabolism.
3. Inhibition of Tubulin Polymerization: An early study indicated that TMF exhibits cytotoxicity against NCI-60 cancer cells by inhibiting mitosis. The proposed mechanism involves interference with tubulin polymerization, similar to the action of well-known anticancer drugs like paclitaxel and vincristine.
Neuroprotective Effects
Emerging research points to the neuroprotective potential of TMF. Studies on a structurally similar compound, 5,6,7,4'-tetramethoxyflavanone, have shown its ability to promote neurogenesis. This effect was mediated by the upregulation of the Raf and extracellular-signal-regulated kinase (ERK)1/2 signaling pathway, which is essential for neuronal proliferation, differentiation, and maturation. TMF has also been shown to possess potent antioxidant properties, which can protect neuronal cells from oxidative stress-induced damage.
Anti-inflammatory Effects
While direct studies on the anti-inflammatory mechanism of this compound are limited, the activities of structurally related polymethoxyflavones provide strong evidence for its potential in this area. Flavonoids are well-known for their ability to suppress inflammatory responses, primarily through the inhibition of the NF-κB and MAPK signaling pathways. These pathways control the expression of numerous pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α, IL-1β, and IL-6. It is highly probable that TMF shares this mechanism, inhibiting the production of these inflammatory molecules in cells like macrophages.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: In Vitro Cytotoxicity and Apoptotic Effects of this compound
| Cell Line | Assay | Parameter | Value/Effect | Reference |
| NCI-60 Panel | Proliferation | GI₅₀ | 28 µM | |
| HeLa | Apoptosis (Flow Cytometry) | Apoptotic Rate (at 10 µM) | 9.61 ± 1.76% | |
| HeLa | Apoptosis (Flow Cytometry) | Apoptotic Rate (at 20 µM) | 14.86 ± 4.03% | |
| HeLa | Apoptosis (Flow Cytometry) | Apoptotic Rate (at 40 µM) | 20.54 ± 1.28% |
Table 2: Effects of this compound on Protein Expression in HeLa Cells
| Protein | Effect | Reference |
| HSP60 | Downregulated | |
| sTNF-R1 | Downregulated | |
| JNK | Downregulated | |
| TAK1 (S412) | Downregulated | |
| c-JUN | Downregulated | |
| Smad1 / Smad5 | Downregulated | |
| sTNF-R2 | Upregulated | |
| AKT | Upregulated | |
| GSK3b | Upregulated | |
| MKK3 / MKK6 | Upregulated | |
| P38 | Upregulated |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to elucidate the mechanism of action of TMF.
HeLa Xenograft Model for In Vivo Antitumor Activity
-
Cell Culture: HeLa cells are cultured in an appropriate medium (e.g., DMEM with 10% FBS).
-
Animal Model: Female BALB/c nude mice (4-6 weeks old) are used.
-
Tumor Induction: A suspension of 5 x 10⁶ HeLa cells in 0.2 mL of serum-free medium is injected subcutaneously into the right flank of each mouse.
-
Grouping and Treatment: Once tumors reach a volume of 40–70 mm³, mice are randomized into groups (n=8-10 per group).
-
Vehicle Control (e.g., 13.5% DMSO + 36.5% saline + 50% PEG400)
-
TMF treatment groups (e.g., 25, 50, and 100 mg/kg)
-
Positive Control (e.g., Cisplatin, 2 mg/kg)
-
-
Administration: The compounds are administered intraperitoneally daily for a set period (e.g., 15 days).
-
Monitoring: Tumor volume and mouse body weight are measured every 2-3 days.
-
Endpoint Analysis: At the end of the study, mice are euthanized. Tumors, blood, and major organs are collected for histopathological, biochemical, and molecular analyses (e.g., proteomics, transcriptomics).
Apoptosis Assay (Flow Cytometry)
-
Cell Culture and Treatment: HeLa cells are seeded in 6-well plates. After 24 hours, they are treated with varying concentrations of TMF (e.g., 0, 10, 20, 40 µM) for 24 hours.
-
Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in binding buffer.
-
Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analysis: The stained cells are analyzed using a flow cytometer. The percentages of viable, early apoptotic, late apoptotic, and necrotic cells are quantified.
Proteomics and Transcriptomics Analysis
-
Sample Preparation: Tumor tissues from the xenograft model (control and TMF-treated groups) are collected.
-
Protein/RNA Extraction: Proteins and total RNA are extracted from the tumor tissues using appropriate kits.
-
Proteomics (Microarray): Protein lysates are analyzed using a proteome microarray to determine the expression levels of a panel of proteins. Differentially expressed proteins are identified based on fold-change and statistical significance.
-
Transcriptomics (RNA-Seq): RNA samples are subjected to library preparation and sequencing. The resulting data is analyzed to identify differentially expressed genes (DEGs).
-
Bioinformatic Analysis: Both differentially expressed proteins and genes are subjected to pathway enrichment analysis (e.g., KEGG) to identify the biological pathways most significantly affected by TMF treatment.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and workflows involved in the action of this compound.
Caption: General experimental workflow for elucidating the mechanism of action of TMF.
Caption: Modulation of the MAPK signaling pathway by TMF in cancer cells.
Caption: TMF modulates TNF signaling by altering TNF receptor expression.
References
- 1. 5,6,7,4′‐Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
In Vitro Cytotoxicity of 5,6,7,4'-Tetramethoxyflavone on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6,7,4'-Tetramethoxyflavone (TMF) is a polymethoxyflavone (PMF) found in various citrus peels and some medicinal plants. PMFs are a class of flavonoids that have garnered significant interest in oncological research due to their potential anticancer properties, including the ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in tumorigenesis. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of TMF on various cancer cell lines, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Data Presentation: In Vitro Efficacy of this compound
The cytotoxic and pro-apoptotic effects of TMF have been evaluated across a range of human cancer cell lines. The following tables summarize the available quantitative data.
Table 1: Cytotoxicity of this compound (TMF) in Human Cancer Cell Lines
| Cancer Type | Cell Line | Assay | Endpoint | Value (µM) | Reference |
| Cervical Cancer | HeLa | MTT | IC50 | ~30 | [1] |
| Leukemia | K562/ADM | MTT | IC50 | >50 | [1] |
| Colon Cancer | HT-29 | MTT | IC50 | >50 | [1] |
| Small Cell Lung Cancer | DMS-114 | Proliferation Assay | GI50 | 28 (average for the panel) | [2] |
| Breast Cancer | MCF-7 | Proliferation Assay | GI50 | 28 (average for the panel) | [2] |
| Breast Cancer | MDA-MB-435 | Proliferation Assay | GI50 | 28 (average for the panel) | |
| Prostate Cancer | DU-145 | Proliferation Assay | GI50 | 28 (average for the panel) |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.
Table 2: Apoptosis Induction by this compound (TMF) in HeLa Cells
| TMF Concentration (µM) | Apoptotic Rate (%) (Mean ± SD) |
| 0 | 0.40 ± 0.17 |
| 10 | 9.61 ± 1.76 |
| 20 | 14.86 ± 4.03 |
| 40 | 20.54 ± 1.28 |
Data obtained after 24 hours of treatment, as determined by Annexin V-FITC and PI staining followed by flow cytometry.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific cell lines and laboratory conditions.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate for at least 2 hours at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Visualization of Molecular Mechanisms and Workflows
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: General experimental workflow for assessing the in vitro anticancer effects of this compound.
Signaling Pathways Modulated by this compound in HeLa Cells
Studies in HeLa cervical cancer cells have revealed that this compound exerts its anticancer effects by modulating several key signaling pathways, including the MAPK and TNF pathways. Proteomics analysis identified the downregulation of pro-survival and pro-inflammatory proteins and the upregulation of pro-apoptotic and tumor-suppressing proteins.
Caption: Modulated signaling proteins in HeLa cells upon treatment with this compound.
Conclusion
This compound demonstrates significant in vitro cytotoxic and pro-apoptotic activity against various cancer cell lines, particularly HeLa cervical cancer cells. Its mechanism of action involves the modulation of key signaling pathways such as MAPK and TNF, leading to the induction of apoptosis. The data and protocols presented in this guide provide a valuable resource for researchers and professionals in the field of oncology drug discovery and development, facilitating further investigation into the therapeutic potential of this promising natural compound. Further studies are warranted to expand the quantitative cytotoxicity data across a broader range of cancer types and to elucidate the intricate details of its molecular mechanisms of action.
References
The Anti-inflammatory Potential of 5,6,7,4'-Tetramethoxyflavone in Macrophages: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anti-inflammatory properties of 5,6,7,4'-Tetramethoxyflavone (TMF) in macrophages. While direct quantitative data for TMF's anti-inflammatory effects in macrophages is limited in publicly available literature, this paper draws upon evidence from structurally similar polymethoxyflavonoids to build a strong case for its potential mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers investigating novel anti-inflammatory agents.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. Macrophages play a central role in orchestrating the inflammatory cascade through the release of various pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). While essential for host defense, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.
Flavonoids, a class of polyphenolic compounds found in various plants, have garnered significant attention for their diverse pharmacological activities, including potent anti-inflammatory effects. Among these, polymethoxyflavonoids (PMFs) are a unique subclass characterized by the presence of multiple methoxy groups on their flavonoid backbone. These modifications can enhance their metabolic stability and bioavailability. This compound (TMF) is a PMF that has been investigated for its anti-tumor properties, with studies indicating its ability to modulate key signaling pathways involved in cellular responses.[1][2] This guide will explore the expected anti-inflammatory properties of TMF in macrophages, based on the well-documented activities of its structural analogs.
Quantitative Data on the Inhibition of Inflammatory Mediators
Due to the limited availability of direct quantitative data for this compound's anti-inflammatory effects in macrophages, the following tables summarize the inhibitory activities of structurally related polymethoxyflavonoids. This data serves as a strong indicator of the potential efficacy of TMF.
Disclaimer: The following data is for structurally similar compounds and should be considered as a proxy for the potential activity of this compound. Experimental validation is required to determine the precise inhibitory concentrations for TMF.
Table 1: Inhibitory Effects of Polymethoxyflavonoids on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | % Inhibition of NO Production | IC50 (µM) | Reference |
| 5,6,7-Trimethoxyflavone | 10 | ~40% | ~25 | [3] |
| 25 | ~70% | |||
| 50 | ~90% | |||
| 3,5,6,7,3′,4′-Hexamethoxyflavone | 10 | Not Specified | ~50 | [4] |
| 50 | Not Specified | |||
| 100 | Significantly Reduced | |||
| 6,3´,4´-Trihydroxyflavone | Not Specified | Dose-dependent | 22.1 | [5] |
| 7,3´,4´-Trihydroxyflavone | Not Specified | Dose-dependent | 26.7 |
Table 2: Inhibitory Effects of Polymethoxyflavonoids on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Cytokine | Concentration (µM) | % Inhibition | Reference |
| 5,6,7-Trimethoxyflavone | TNF-α | 50 | Significantly Reduced | |
| IL-1β | 50 | Significantly Reduced | ||
| IL-6 | 50 | Significantly Reduced | ||
| 3,5,6,7,3′,4′-Hexamethoxyflavone | TNF-α | 100 | Significantly Reduced | |
| IL-1β | 100 | Significantly Reduced | ||
| IL-6 | 100 | Significantly Reduced | ||
| 5,7,2',4',5'-Pentamethoxyflavanone | TNF-α | Not Specified | Significantly Inhibited | |
| IL-1β | Not Specified | Significantly Inhibited | ||
| IL-6 | Not Specified | Significantly Inhibited |
Experimental Protocols
This section details the standard methodologies for key experiments used to assess the anti-inflammatory effects of compounds like this compound in macrophages.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in appropriate plates and allowed to adhere overnight. Subsequently, they are pre-treated with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1-2 hours before stimulation with an inflammatory agent, typically Lipopolysaccharide (LPS) at 1 µg/mL.
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the untreated control cells.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: The Griess assay is a colorimetric method to quantify nitrite (NO2-), a stable and nonvolatile breakdown product of NO. In an acidic environment, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo compound.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and treat as described in section 3.1.
-
After 24 hours of LPS stimulation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.
-
Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive technique to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant. A capture antibody specific for the cytokine is coated onto the wells of a microplate. The sample is added, and the cytokine binds to the antibody. A second, detection antibody (often biotinylated) is then added, followed by a streptavidin-enzyme conjugate. Finally, a substrate is added that is converted by the enzyme to a colored product, the intensity of which is proportional to the amount of cytokine present.
-
Protocol:
-
Collect cell culture supernatants after treatment as described in section 3.1.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., mouse TNF-α, IL-6, or IL-1β ELISA kits).
-
Briefly, this involves coating the plate with a capture antibody, adding samples and standards, followed by the detection antibody, enzyme conjugate, and substrate.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations from a standard curve.
-
Western Blot Analysis for Signaling Pathway Proteins
-
Principle: Western blotting is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
-
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, created using Graphviz, illustrate the key signaling pathways implicated in macrophage inflammation and the general workflow for assessing the anti-inflammatory effects of this compound.
Conclusion and Future Directions
Based on the evidence from structurally related polymethoxyflavonoids, this compound holds significant promise as a potent anti-inflammatory agent. It is highly likely that TMF exerts its effects by inhibiting the production of key pro-inflammatory mediators such as NO, TNF-α, IL-6, and IL-1β in macrophages. The underlying mechanism is anticipated to involve the suppression of the NF-κB and MAPK signaling pathways.
Future research should focus on validating these hypothesized effects through direct experimental investigation of this compound. Specifically, determining the IC50 values for the inhibition of various inflammatory markers and elucidating the precise molecular targets within the NF-κB and MAPK pathways will be crucial. Furthermore, in vivo studies are warranted to evaluate the therapeutic potential of TMF in animal models of inflammatory diseases. The favorable bioavailability and metabolic stability often associated with polymethoxyflavonoids make TMF a particularly attractive candidate for further drug development.
References
- 1. 5,6,7,4′‐Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5,6,7-trimethoxyflavone suppresses pro-inflammatory mediators in lipopolysaccharide-induced RAW 264.7 macrophages and protects mice from lethal endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Neuroprotective Effects of 5,6,7,4'-Tetramethoxyflavone in Neuronal Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6,7,4'-Tetramethoxyflavone (TMF), a polymethoxyflavone found in various medicinal plants, has emerged as a promising neuroprotective agent. This technical guide provides a comprehensive overview of the mechanisms underlying the neuroprotective effects of TMF in neuronal cells, with a particular focus on its therapeutic potential in neurodegenerative diseases such as Alzheimer's disease. This document details the molecular pathways modulated by TMF, including the activation of antioxidant responses, inhibition of apoptosis, and suppression of neuroinflammation. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area.
Introduction
Neurodegenerative diseases, including Alzheimer's disease (AD), are characterized by the progressive loss of neuronal structure and function. A key pathological hallmark of AD is the accumulation of amyloid-beta (Aβ) plaques, which induce oxidative stress, neuroinflammation, and ultimately, neuronal apoptosis.[1][2] Flavonoids, a class of natural compounds, have garnered significant attention for their neuroprotective properties.[3] Among these, this compound (TMF) has demonstrated potent neuroprotective activities in preclinical studies.[1][4] This guide synthesizes the current understanding of TMF's neuroprotective mechanisms at the cellular and molecular level.
Mechanisms of Neuroprotective Action
The neuroprotective effects of this compound are multifaceted, involving the modulation of several key signaling pathways implicated in neuronal survival and death.
Attenuation of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a major contributor to neuronal damage in neurodegenerative diseases. TMF has been shown to exhibit significant antioxidant properties.
One of the primary mechanisms by which TMF combats oxidative stress is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or in the presence of activators like TMF, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD) .
Furthermore, TMF has been observed to inhibit the activity of NADPH oxidase (NOX) , a major source of ROS in neuronal cells. Specifically, TMF has been shown to inhibit NOX4 activity, thereby reducing the production of superoxide radicals.
Inhibition of Apoptosis
Apoptosis, or programmed cell death, is a critical process in the elimination of damaged neurons in neurodegenerative disorders. TMF has been demonstrated to protect neuronal cells from Aβ-induced apoptosis through several mechanisms.
TMF treatment has been shown to modulate the expression of key apoptosis-regulating proteins. It decreases the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-xL . This shift in the Bax/Bcl-xL ratio helps to maintain the integrity of the mitochondrial membrane potential (Δψm), preventing the release of cytochrome c and the subsequent activation of the caspase cascade. Studies have confirmed that TMF reduces the expression of caspase-3 , a key executioner caspase in the apoptotic pathway.
Modulation of Sirtuin-1 (Sirt-1) Signaling
Sirtuin-1 (Sirt-1) is a NAD+-dependent deacetylase that plays a crucial role in cellular stress resistance, metabolism, and longevity. In the context of neuroprotection, Sirt-1 activation is associated with enhanced neuronal survival. TMF has been identified as a partial activator of Sirt-1. The activation of Sirt-1 by TMF contributes to its neuroprotective effects by promoting cellular antioxidant defenses and inhibiting apoptosis.
Anti-inflammatory Effects
Neuroinflammation, characterized by the activation of microglia and the release of pro-inflammatory cytokines, is another key pathological feature of neurodegenerative diseases. While direct studies on the anti-inflammatory effects of this compound are emerging, related methoxyflavones have been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) , interleukin-6 (IL-6) , and tumor necrosis factor-α (TNF-α) in models of neuroinflammation.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the neuroprotective effects of this compound (TMF) and structurally related flavonoids.
| Assay | Cell Line | Treatment | Concentration of TMF | Result | Reference |
| Cell Viability | SK-N-SH | Aβ₂₅₋₃₅ | 1, 5, 10 µM | Dose-dependent increase in cell viability | |
| ROS Production | SK-N-SH | Aβ₂₅₋₃₅ | 1, 5, 10 µM | Dose-dependent decrease in ROS production | |
| Bax/Bcl-xL Ratio | SK-N-SH | Aβ₂₅₋₃₅ | 10 µM | Significant decrease in the Bax/Bcl-xL ratio | |
| Caspase-3 Expression | SK-N-SH | Aβ₂₅₋₃₅ | 10 µM | Significant decrease in caspase-3 expression | |
| HO-1 Expression | SK-N-SH | Aβ₂₅₋₃₅ | 10 µM | Significant increase in HO-1 expression | |
| Nrf2 Nuclear Translocation | SK-N-SH | Aβ₂₅₋₃₅ | 10 µM | Significant increase in nuclear Nrf2 levels |
| Compound | Cell Line | Assay | IC₅₀ / Effective Concentration | Reference |
| 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone | N2a neuroblastoma | Aβ₂₅₋₃₅-induced ROS inhibition | ~25 nM (inhibited ROS by 60%) | |
| 5,7,4'-trimethoxyflavone | LPS-induced mice | Reduction of IL-1β, IL-6, TNF-α | 10, 20, 40 mg/kg | Significant reduction |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human neuroblastoma cell line, SK-N-SH.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: For neurotoxicity studies, cells are typically pre-treated with this compound (dissolved in DMSO, final concentration <0.1%) for a specified period (e.g., 2 hours) before exposure to aggregated Aβ₂₅₋₃₅ peptide (e.g., 25 µM) for 24-48 hours.
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to a purple formazan product.
-
Procedure:
-
Seed SK-N-SH cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of TMF with or without Aβ₂₅₋₃₅ for the desired duration.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Principle: The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable non-fluorescent compound that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Procedure:
-
Seed SK-N-SH cells in a black, clear-bottom 96-well plate.
-
After treatment with TMF and/or Aβ₂₅₋₃₅, wash the cells with warm Hanks' Balanced Salt Solution (HBSS).
-
Load the cells with 10 µM DCFH-DA in HBSS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with warm HBSS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Western Blot Analysis
-
Principle: This technique is used to detect and quantify specific proteins in a cell lysate.
-
Procedure:
-
Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, HO-1, Sirt-1, Bax, Bcl-xL, cleaved caspase-3, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
-
Signaling Pathways and Experimental Workflows
Caption: Neuroprotective signaling pathways of this compound.
Caption: General experimental workflow for studying TMF's neuroprotective effects.
Conclusion
This compound demonstrates significant neuroprotective potential in neuronal cell models of neurodegenerative disease. Its ability to mitigate oxidative stress through the activation of the Nrf2 and Sirt-1 pathways, coupled with its anti-apoptotic and potential anti-inflammatory properties, makes it a compelling candidate for further investigation as a therapeutic agent for diseases like Alzheimer's. The data and protocols presented in this guide serve as a valuable resource for researchers aiming to explore the full therapeutic potential of this promising natural compound.
References
- 1. 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone protects against beta amyloid-induced neurotoxicity through antioxidative activity and interference with cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Unveiling 5,6,7,4'-Tetramethoxyflavone in Citrus reticulata: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6,7,4'-Tetramethoxyflavone (TMF), a polymethoxyflavone (PMF) found in the peel of Citrus reticulata (mandarin orange), has emerged as a compound of significant interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery, isolation, characterization, and biological activities of TMF. It is designed to serve as a resource for researchers and professionals in natural product chemistry, pharmacology, and drug development, offering detailed experimental protocols, quantitative data, and elucidation of its molecular mechanisms of action.
Introduction
Citrus reticulata, a widely cultivated citrus species, is a rich source of bioactive compounds, particularly flavonoids. Among these, polymethoxyflavones (PMFs) are a unique class characterized by the presence of multiple methoxy groups on the flavone backbone, which enhances their bioavailability and metabolic stability. This compound is a prominent PMF identified in Citrus reticulata peel, demonstrating potent biological activities, including anti-inflammatory and anticancer properties.[1][2][3] This guide delves into the technical aspects of TMF, from its extraction from natural sources to its interaction with cellular signaling pathways.
Quantitative Analysis
The concentration of this compound in Citrus reticulata can vary depending on the cultivar, maturity, and extraction method. High-performance liquid chromatography (HPLC) is a standard technique for the quantitative analysis of TMF.
Table 1: Quantitative Data for this compound in Citrus reticulata
| Parameter | Value | Reference |
| Content in Citrus reticulata Blanco Peel | 7.45 mg/g | [3] |
| Purity after Isolation | >99% | [2] |
| Limit of Detection (LOD) by RPLC | 0.15 µg/mL | |
| Recovery Rate by RPLC | 97.0 - 105.1% |
Experimental Protocols
Extraction and Isolation of this compound
This protocol describes a general procedure for the extraction and isolation of TMF from Citrus reticulata peel, adapted from methodologies for polymethoxyflavones.
Materials:
-
Dried and powdered Citrus reticulata peel
-
Methanol (analytical grade)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Chloroform (analytical grade)
-
Silica gel for column chromatography (70-230 mesh)
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Extraction:
-
Macerate 100 g of dried Citrus reticulata peel powder in 1 L of methanol for 24 hours at room temperature.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and partition successively with hexane, chloroform, and ethyl acetate.
-
Concentrate the chloroform fraction, which is typically rich in PMFs.
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Dissolve the concentrated chloroform fraction in a minimal amount of chloroform and load it onto the column.
-
Elute the column with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
-
Purification:
-
Combine the fractions containing TMF and concentrate them.
-
Further purify the TMF-rich fraction by recrystallization or preparative HPLC to obtain the pure compound.
-
Structural Characterization
The structure of the isolated this compound can be confirmed using spectroscopic methods.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.84 (d, J=8.8 Hz, 2H, H-2',6'), 7.03 (d, J=8.8 Hz, 2H, H-3',5'), 6.61 (s, 1H, H-3), 6.56 (s, 1H, H-8), 3.99 (s, 3H, OCH₃), 3.96 (s, 3H, OCH₃), 3.91 (s, 3H, OCH₃), 3.89 (s, 3H, OCH₃) | |
| ¹³C NMR (400 MHz, CDCl₃) | δ (ppm): 177.5, 161.4, 158.7, 155.9, 152.4, 138.8, 130.6, 128.2, 123.7, 114.3, 106.9, 90.1, 62.2, 61.8, 56.4, 55.5 | |
| Mass Spectrometry (MS) | [M+H]⁺: 343.12 |
Biological Activities and Signaling Pathways
This compound exhibits significant antitumor activity, primarily through the induction of apoptosis and modulation of key signaling pathways.
Affected Signaling Pathways
Studies have shown that TMF exerts its biological effects by influencing the following signaling pathways:
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: TMF can modulate the MAPK pathway, which is crucial in regulating cell proliferation, differentiation, and apoptosis.
-
TNF (Tumor Necrosis Factor) Signaling Pathway: TMF has been shown to downregulate components of the TNF signaling pathway, which is involved in inflammation and apoptosis.
-
VEGF (Vascular Endothelial Growth Factor) Signaling Pathway: By affecting the VEGF pathway, TMF may inhibit angiogenesis, a critical process in tumor growth and metastasis.
-
Ras Signaling Pathway: TMF can interfere with the Ras signaling pathway, a key regulator of cell growth and survival.
-
FoxO (Forkhead box protein O) Signaling Pathway: TMF has been implicated in the modulation of the FoxO signaling pathway, which plays a role in apoptosis and cell cycle arrest.
Visualizations
Caption: Experimental workflow for the isolation of this compound.
References
- 1. Validated reversed phase LC method for quantitative analysis of polymethoxyflavones in citrus peel extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5,6,7,4′‐Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for HPLC Analysis of 5,6,7,4'-Tetramethoxyflavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6,7,4'-Tetramethoxyflavone (TMF) is a polymethoxyflavone (PMF) found in various plants, including citrus peels.[1][2] PMFs are a class of flavonoids that have garnered significant scientific interest due to their diverse biological activities. TMF, in particular, has demonstrated promising antitumor effects in preclinical studies.[2] Research suggests that TMF can induce apoptosis in cancer cells and may modulate key signaling pathways involved in cell proliferation, inflammation, and angiogenesis, such as the MAPK, TNF, and VEGF pathways. Accurate and reliable quantification of TMF is crucial for pharmacokinetic studies, quality control of natural product extracts, and further investigation of its therapeutic potential.
This document provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The provided methodology is based on established methods for structurally similar flavonoids and is intended to serve as a comprehensive guide for researchers.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of an HPLC method for the analysis of polymethoxyflavones, adapted from a validated method for the structurally similar compound 3'-hydroxy-5,6,7,4'-tetramethoxyflavone.[3][4] These values should be considered as a reference, and it is essential to perform a method validation for this compound under specific laboratory conditions.
| Parameter | Typical Performance |
| Retention Time | ~ 8 - 12 min (highly dependent on exact conditions) |
| Linearity Range | 0.05 - 250 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.01 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.05 µg/mL |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 3% |
| Accuracy (Recovery) | 95 - 105% |
Experimental Protocols
This section details the recommended methodology for the HPLC analysis of this compound.
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Isopropyl Alcohol (HPLC grade)
-
Sodium Dihydrogen Phosphate (analytical grade)
-
Phosphoric Acid (analytical grade)
-
Water (deionized or HPLC grade)
-
0.45 µm Syringe Filters
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
UV-Vis or Photodiode Array (PDA) Detector
-
Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile, Isopropyl Alcohol, and 20 mM Phosphate Buffer (pH 3.5) in a ratio of approximately 30:15:55 (v/v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 340 nm
-
Injection Volume: 10 µL
Preparation of Solutions
-
20 mM Phosphate Buffer (pH 3.5): Dissolve an appropriate amount of sodium dihydrogen phosphate in deionized water to make a 20 mM solution. Adjust the pH to 3.5 with phosphoric acid.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 0.1, 1, 10, 50, 100, 250 µg/mL).
-
Sample Preparation (e.g., from plant extract):
-
Accurately weigh the dried plant extract.
-
Extract the compound using a suitable solvent such as methanol or ethanol, employing techniques like sonication or maceration.
-
Centrifuge or filter the extract to remove particulate matter.
-
Evaporate the solvent and redissolve the residue in a known volume of the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
-
Method Validation (Brief Outline)
For robust and reliable results, the analytical method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: Assess the ability to detect the analyte in the presence of other components in the sample matrix.
-
Linearity: Analyze a series of standard solutions to confirm a linear relationship between concentration and peak area.
-
Accuracy: Determine the closeness of the measured value to the true value, often assessed through recovery studies.
-
Precision: Evaluate the repeatability of the method (intra-day and inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Signaling pathways modulated by this compound.
References
- 1. Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5,6,7,4′‐Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple isocratic HPLC method for the simultaneous determination of sinensetin, eupatorin, and 3'-hydroxy-5,6,7,4'-tetramethoxyflavone in Orthosiphon stamineus extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cell-based Assay Protocol for 5,6,7,4'-Tetramethoxyflavone: A Guide for Researchers
Introduction
5,6,7,4'-Tetramethoxyflavone (TMF) is a naturally occurring polymethoxyflavone found in various Citrus species and other medicinal plants.[1][2] Emerging research has highlighted its potential as an antitumor agent, demonstrating its ability to inhibit the proliferation of various cancer cell lines and induce apoptosis.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to investigate the cellular effects of TMF. The protocols outlined herein cover key cell-based assays for assessing cell viability, apoptosis, and cell cycle progression, as well as the analysis of key signaling pathways modulated by TMF.
Data Presentation
Quantitative Analysis of this compound Activity
The following tables summarize the quantitative data on the biological effects of this compound in various cancer cell lines.
Table 1: In Vitro Growth Inhibitory Activity of this compound
| Cell Line Panel | Mean GI50 (µM) | Reference |
| NCI-60 Human Tumor Cell Lines | 28 | [1] |
Note: The GI50 is the concentration of the compound that causes 50% inhibition of cell growth.
Table 2: Apoptosis Induction in HeLa Cells by this compound
| TMF Concentration (µM) | Treatment Time (hours) | Apoptotic Cells (%) | Reference |
| 0 (Control) | 24 | 0.40 ± 0.17 | [1] |
| 10 | 24 | 9.61 ± 1.76 | |
| 20 | 24 | 14.86 ± 4.03 | |
| 40 | 24 | 20.54 ± 1.28 |
Data represents the mean ± standard deviation of triplicate experiments.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, HT-29)
-
Complete cell culture medium
-
This compound (TMF)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare a stock solution of TMF in DMSO. Further dilute the stock solution with complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of TMF. Include a vehicle control (medium with the same concentration of DMSO as the TMF-treated wells) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies apoptosis induced by this compound using flow cytometry.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with various concentrations of TMF for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the cell cycle distribution of cells treated with this compound.
Materials:
-
Treated and untreated cells
-
Cold 70% Ethanol
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with TMF as described for the apoptosis assay.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Signaling Proteins
This protocol is for detecting changes in the expression and phosphorylation of key proteins in signaling pathways affected by this compound.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-JNK, anti-phospho-JNK, anti-AKT, anti-phospho-AKT, anti-p38, anti-phospho-p38, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin) to normalize protein expression levels.
Mandatory Visualization
Experimental Workflow
Caption: General experimental workflow for investigating the cellular effects of this compound.
Signaling Pathways
Proteomic and transcriptomic analyses have revealed that this compound exerts its antitumor effects by modulating several key signaling pathways, including the MAPK, TNF, Ras, and FoxO pathways.
Caption: Overview of key signaling pathways modulated by this compound leading to anticancer effects.
References
Application Notes and Protocols for In Vivo Administration of 5,6,7,4'-Tetramethoxyflavone in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6,7,4'-Tetramethoxyflavone (TMF) is a naturally occurring polymethoxyflavone found in various citrus species.[1][2][3] It has demonstrated significant anti-tumor activity in vitro against various cancer cell lines, including HeLa human cervical cancer cells.[1][3] These application notes provide a comprehensive guide to the in vivo administration of TMF in a mouse xenograft model, summarizing key quantitative data and providing detailed experimental protocols for assessing its therapeutic efficacy and mechanism of action. Studies have shown that TMF can induce apoptosis in HeLa cancer cells both in vitro and in vivo. The underlying mechanisms of its anti-tumor effects are linked to the modulation of several key signaling pathways, including MAPK, TNF, VEGF, Ras, and FoxO.
Data Presentation
Table 1: In Vivo Efficacy of this compound on HeLa Tumor Xenograft Growth
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) |
| Vehicle Control | - | Data not explicitly provided | - | Data not explicitly provided |
| TMF | 25 | Data not explicitly provided | Not significant | Data not explicitly provided |
| TMF | 50 | Data not explicitly provided | Not significant | Data not explicitly provided |
| TMF | 100 | Significantly reduced | Significant | Significantly reduced |
| Cisplatin (DDP) | 2 | Data not explicitly provided | Significant | Data not explicitly provided |
Note: While the referenced study reports a dose-dependent suppression of tumor growth, specific mean tumor volumes and weights were not detailed in the provided abstracts. A significant reduction was observed at 100 mg/kg.
Table 2: Summary of Differentially Expressed Proteins in HeLa Cells Treated with this compound
| Regulation | Protein Name |
| Upregulated | sTNF-R2, AKT, GSK3b, MKK3, MKK6, MSK2, P38, CD40, CD40L, Fas, Fas-L, HSP27, HSP60, IGFBP-1, IGFBP-2, IGF-1sR, Livin, p21, p27, TRAILR2, TRAILAR3, TRAILR4, XIAP, p-Sre, p-Stat1, p-Stat2 p-c-Fos, p-SMAD1, p-SMAD2, p-SMAD4, p-SMAD5, p-IκBα, p-MSK1, p-NFκB, p-TAK1, p-TBK1, p-ZAP70, p-MSK2 |
| Downregulated | HSP60, sTNF-R1, JNK, TAK1 (S412), TBK1 (S172), ZAP70 (Y292), ATF2, c-Fos, c-JUN, Smad1, Smad5, Stat6 (Tyr64), p-EGFR, p-ATF2, p-cJUN, p-HSP27, p-JNK, p-GSK3A |
Source: Proteomics analysis identified these differentially expressed proteins in HeLa cancer cells after TMF treatment.
Table 3: Summary of Differentially Expressed Genes in HeLa Tumor Xenografts Treated with this compound
| Regulation | Number of Genes |
| Upregulated | 141 |
| Downregulated | 120 |
Source: Transcriptomics analysis of HeLa tumor xenografts following TMF administration at 100 mg/kg revealed 261 differentially expressed genes.
Experimental Protocols
HeLa Mouse Xenograft Model
This protocol describes the establishment of a subcutaneous HeLa xenograft model in nude mice to evaluate the in vivo anti-tumor activity of TMF.
Materials:
-
HeLa human cervical cancer cells
-
Female BALB/c nude mice (4-6 weeks old)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional)
-
This compound (TMF)
-
Vehicle solution (e.g., 13.5% DMSO + 36.5% saline + 50% PEG400)
-
Cisplatin (positive control)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture HeLa cells in appropriate media until they reach 80-90% confluency.
-
Cell Preparation: Harvest the cells by trypsinization, wash with PBS, and resuspend in serum-free medium or a mixture of medium and Matrigel. Perform a cell count and viability assay (e.g., trypan blue exclusion) to ensure >95% viability.
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 HeLa cells in a volume of 0.2 mL into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors become palpable, measure the tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = (length × width²) / 2.
-
Randomization and Treatment: When the average tumor volume reaches approximately 50-100 mm³, randomly divide the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control (intraperitoneal injection)
-
Group 2: TMF (25 mg/kg, intraperitoneal injection)
-
Group 3: TMF (50 mg/kg, intraperitoneal injection)
-
Group 4: TMF (100 mg/kg, intraperitoneal injection)
-
Group 5: Positive control (e.g., Cisplatin, 2 mg/kg, intraperitoneal injection)
-
-
Drug Administration: Administer the respective treatments intraperitoneally daily for a period of 15 days.
-
Monitoring: Monitor the body weight of the mice and tumor volume throughout the study.
-
Endpoint: At the end of the treatment period, euthanize the mice, and carefully excise the tumors. Measure the final tumor weight.
-
Tissue Collection: Collect tumor tissues and major organs (liver, kidney, lung, heart, spleen) for further analysis (histopathology, western blotting, immunohistochemistry). A portion of the tumor can be snap-frozen in liquid nitrogen for molecular analysis, and another portion can be fixed in 10% formalin for histological examination.
Western Blot Analysis of MAPK Signaling Pathway
This protocol outlines the procedure for analyzing the expression and phosphorylation of key proteins in the MAPK signaling pathway (p38, JNK, ERK) in tumor tissues.
Materials:
-
Excised tumor tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p38, anti-phospho-p38, anti-JNK, anti-phospho-JNK, anti-ERK, anti-phospho-ERK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize the frozen tumor tissue in ice-cold RIPA buffer. Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Immunohistochemistry (IHC) for Ki-67
This protocol describes the staining of the proliferation marker Ki-67 in formalin-fixed, paraffin-embedded tumor sections.
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections on slides
-
Xylene
-
Ethanol series (100%, 95%, 70%)
-
Antigen retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., PBS with 5% goat serum)
-
Primary antibody (anti-Ki-67)
-
Biotinylated secondary antibody
-
ABC reagent (Vectastain)
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced antigen retrieval by incubating the slides in sodium citrate buffer in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Peroxidase Blocking: Incubate the slides with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Blocking: Block non-specific binding by incubating the slides with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the slides with the anti-Ki-67 primary antibody overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the slides with PBS and incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
ABC Reagent Incubation: Wash the slides and incubate with the ABC reagent for 30 minutes.
-
Staining: Wash the slides and apply the DAB substrate until the desired stain intensity develops.
-
Counterstaining: Counterstain the slides with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then mount with a coverslip using mounting medium.
-
Analysis: Examine the slides under a microscope and quantify the percentage of Ki-67-positive cells.
Visualizations
Caption: Experimental workflow for the in vivo study of TMF in a HeLa mouse xenograft model.
Caption: Signaling pathways modulated by TMF leading to anti-tumor effects in HeLa cells.
References
- 1. 5,6,7,4′‐Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomics-based network pharmacology and molecular docking reveal the potential mechanisms of 5,6,7,4′-tetramethoxyflavone against HeLa cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unraveling the Metabolic Fate of 5,6,7,4'-Tetramethoxyflavone: A Guide for Researchers
Application Note & Protocol Series
For researchers, scientists, and professionals in drug development, understanding the metabolic journey of bioactive compounds is paramount. This document provides a detailed guide to studying the metabolism of 5,6,7,4'-Tetramethoxyflavone (TMF), a polymethoxyflavone found in citrus fruits with promising biological activities.[1][2] This guide outlines the key metabolic pathways, the enzymes involved, and provides detailed protocols for in vitro and in vivo experimental setups.
Introduction to this compound Metabolism
This compound, like other polymethoxyflavones (PMFs), undergoes extensive metabolism primarily in the liver and intestine.[1] The metabolic process is broadly categorized into Phase I and Phase II reactions. Phase I reactions, primarily oxidation such as demethylation and hydroxylation, are catalyzed by the cytochrome P450 (CYP) enzyme superfamily.[1][3] These reactions increase the polarity of the molecule. Following Phase I, the metabolites often undergo Phase II conjugation reactions, such as glucuronidation and sulfation, which further increase their water solubility and facilitate their excretion from the body. The methylated hydroxyl groups in PMFs can prevent rapid metabolism through glucuronidation or sulfation, leading to increased stability and bioavailability compared to non-methylated flavonoids.
Key Metabolic Pathways and Enzymes
The primary sites for the biotransformation of TMF are the A and B rings of the flavone structure. The main metabolic reactions include:
-
O-demethylation: Removal of methyl groups from the methoxy positions.
-
Hydroxylation: Addition of hydroxyl groups to the aromatic rings.
-
Glucuronidation: Conjugation with glucuronic acid.
-
Sulfation: Conjugation with a sulfonate group.
The key enzymes involved in these transformations are:
-
Cytochrome P450 (CYP) Isoforms: CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 are the major players in the Phase I metabolism of TMF and other flavonoids.
-
UDP-glucuronosyltransferases (UGTs): Catalyze the transfer of glucuronic acid to the flavonoid.
-
Sulfotransferases (SULTs): Mediate the transfer of a sulfonate group.
Data Presentation: In Vitro CYP Inhibition
Understanding the inhibitory potential of TMF on various CYP enzymes is crucial to predict potential drug-drug interactions. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various tetramethoxyflavones against major human CYP isoforms.
| Compound | CYP1A2 (μM) | CYP2C9 (μM) | CYP2C19 (μM) | CYP2D6 (μM) | CYP3A4 (μM) |
| 3′,4′,7,8-tetramethoxyflavone (78-TMF) | 0.79 ± 0.12 | 1.49 ± 0.16 | 1.85 ± 0.14 | >100 | >100 |
| 3′,4′,5,7-tetramethoxyflavone (57-TMF) | >100 | >100 | >100 | >100 | >100 |
| 3-hydroxy-2′,4′,5′,7-tetramethoxyflavone (3H7-TMF) | >100 | >100 | >100 | 2.28 ± 0.46 | 0.15 ± 0.07 |
| 3-hydroxy-2′,4′,5′,6-tetramethoxyflavone (3H6-TMF) | 20.6 ± 0.98 | 95.5 ± 3.21 | 8.03 ± 3.75 | 10.2 ± 2.47 | 0.44 ± 0.12 |
Data extracted from a study on various tetramethoxyflavones, highlighting the potent inhibitory effects on specific CYP enzymes.
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. The following sections provide step-by-step protocols for key experiments in the study of TMF metabolism.
Protocol 1: In Vitro Metabolism using Human Liver Microsomes
This protocol is designed to identify the metabolites of TMF formed by Phase I enzymes.
Materials:
-
This compound (TMF)
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Incubator/water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of TMF in a suitable solvent (e.g., DMSO or methanol).
-
In a microcentrifuge tube, pre-incubate a mixture of HLMs (e.g., 0.5 mg/mL protein concentration) and TMF (e.g., 10 µM) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes). A control reaction without the NADPH regenerating system should be run in parallel.
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex the mixture and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis to identify and quantify the metabolites.
Protocol 2: Caco-2 Cell Permeability Assay
This assay is used to assess the intestinal absorption and permeability of TMF.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hank's Balanced Salt Solution (HBSS)
-
This compound (TMF)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add the TMF solution (in HBSS) to the apical (AP) side of the Transwell® insert. Add fresh HBSS to the basolateral (BL) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from both the AP and BL compartments.
-
Analyze the concentration of TMF in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) to quantify the permeability.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of TMF in a rat model.
Materials:
-
Sprague-Dawley rats
-
This compound (TMF)
-
Vehicle for administration (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Blood collection tubes (containing anticoagulant)
-
Centrifuge
-
-80°C freezer
-
LC-MS/MS system
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
Fast the rats overnight before dosing, with free access to water.
-
Administer a single dose of TMF (e.g., 50 mg/kg) to the rats via oral gavage.
-
Collect blood samples from the tail vein or another appropriate site at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.
-
Process the blood samples by centrifugation to obtain plasma.
-
Store the plasma samples at -80°C until analysis.
-
Extract TMF and its potential metabolites from the plasma samples using a suitable method (e.g., protein precipitation with acetonitrile).
-
Quantify the concentration of TMF in the plasma samples using a validated LC-MS/MS method.
-
Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
Visualizing Metabolic Processes
Diagrams are powerful tools for illustrating complex biological processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams for the metabolic pathway and experimental workflows.
Metabolic Pathway of this compound
Caption: Metabolic pathway of this compound.
Experimental Workflow for In Vitro Metabolism Study
References
Application Notes and Protocols for 5,6,7,4'-Tetramethoxyflavone in HeLa Cell Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6,7,4'-Tetramethoxyflavone (TMF), a polymethoxyflavone found in citrus peels, has demonstrated significant potential as an anti-cancer agent.[1] This document provides detailed application notes and experimental protocols for investigating the apoptosis-inducing effects of TMF on human cervical cancer (HeLa) cells. The information compiled is based on published research and is intended to guide researchers in studying the cytotoxic and apoptotic mechanisms of this compound.
Biological Activity
TMF induces apoptosis in HeLa cells in a dose-dependent manner.[2] It modulates several key signaling pathways, leading to cell cycle arrest and programmed cell death. Proteomics analyses have revealed that TMF treatment leads to differential expression of numerous proteins involved in critical cellular processes.[1]
Data Presentation
Quantitative Analysis of TMF-Induced Apoptosis in HeLa Cells
The following table summarizes the dose-dependent effect of TMF on the apoptosis of HeLa cells after 24 hours of treatment.
| TMF Concentration (µM) | Apoptosis Rate (%) (Mean ± SD) |
| 0 (Control) | 0.40 ± 0.17 |
| 10 | 9.61 ± 1.76 |
| 20 | 14.86 ± 4.03 |
| 40 | 20.54 ± 1.28 |
Data sourced from a study by Xiong et al. (2025).[2]
Differentially Expressed Proteins in HeLa Cells Following TMF Treatment
TMF treatment (50 µM for 24 hours) has been shown to alter the expression of key proteins involved in apoptosis and related signaling pathways.[1]
| Protein | Change in Expression | Signaling Pathway Implication |
| Upregulated Proteins | ||
| sTNF-R2 | Upregulated | TNF Signaling |
| AKT | Upregulated | PI3K/AKT Signaling |
| GSK3b | Upregulated | Multiple Pathways |
| MKK3 | Upregulated | MAPK Signaling |
| MKK6 | Upregulated | MAPK Signaling |
| MSK2 | Upregulated | MAPK Signaling |
| P38 | Upregulated | MAPK Signaling |
| CD40, CD40L | Upregulated | Apoptosis, TNF Signaling |
| Fas, Fas-L | Upregulated | Apoptosis (Extrinsic Pathway) |
| HSP27, HSP60 | Upregulated | Stress Response, Apoptosis |
| p21, p27 | Upregulated | Cell Cycle Regulation |
| Downregulated Proteins | ||
| HSP60 | Downregulated | Apoptosis |
| sTNF-R1 | Downregulated | TNF Signaling |
| JNK | Downregulated | MAPK Signaling |
| TAK1 (S412) | Downregulated | MAPK/NF-κB Signaling |
| TBK1 (S172) | Downregulated | NF-κB/IRF Signaling |
| ZAP70 (Y292) | Downregulated | T-Cell Receptor Signaling |
| ATF2 | Downregulated | MAPK Signaling |
| c-Fos | Downregulated | MAPK Signaling, AP-1 Complex |
| c-JUN | Downregulated | MAPK Signaling, AP-1 Complex |
| Smad1, Smad5 | Downregulated | TGF-β Signaling |
| Stat6 (Tyr64) | Downregulated | JAK/STAT Signaling |
| p-EGFR | Downregulated | Growth Factor Signaling |
This table is a compilation of data from proteomics studies.
Experimental Protocols
Cell Culture and TMF Treatment
This protocol outlines the basic steps for culturing HeLa cells and treating them with TMF.
Materials:
-
HeLa cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
This compound (TMF)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks, plates, and other sterile labware
Protocol:
-
Cell Culture:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
-
TMF Stock Solution Preparation:
-
Dissolve TMF powder in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C.
-
-
Cell Treatment:
-
Seed HeLa cells in appropriate culture plates (e.g., 6-well or 96-well plates) at a desired density and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing various concentrations of TMF (e.g., 0, 10, 20, 40 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity, which is indicative of cell viability.
Materials:
-
HeLa cells treated with TMF in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
After the TMF treatment period, add 10-20 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C in the dark.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
HeLa cells treated with TMF in a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Protocol:
-
Cell Harvesting:
-
Following TMF treatment, collect the cell culture medium (containing floating cells).
-
Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
-
Combine the detached cells with the cells from the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Western Blotting for Apoptosis-Related Proteins
This protocol provides a general framework for analyzing the expression of proteins involved in TMF-induced apoptosis.
Materials:
-
HeLa cells treated with TMF
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against HSP60, JNK, p-JNK, AKT, p-AKT, cleaved caspase-3, PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-Buffered Saline with 0.1% Tween 20)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction:
-
Lyse the TMF-treated HeLa cells with ice-cold RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control like β-actin to normalize protein expression levels.
-
Visualizations
Experimental Workflow for Investigating TMF-Induced Apoptosis in HeLa Cells
Caption: Workflow for studying TMF-induced apoptosis in HeLa cells.
Signaling Pathway of TMF-Induced Apoptosis in HeLa Cells
Caption: TMF-induced apoptotic signaling pathways in HeLa cells.
References
Application Notes: 5,6,7,4'-Tetramethoxyflavone in Neuroinflammation Models
Introduction
Neuroinflammation is a critical process in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease (AD). It is characterized by the activation of glial cells, such as microglia and astrocytes, which release pro-inflammatory mediators that contribute to neuronal damage. 5,6,7,4'-Tetramethoxyflavone (TMF), a polymethoxyflavone found in various natural sources, has emerged as a promising therapeutic agent due to its neuroprotective and anti-inflammatory properties.[1][2] Studies have demonstrated that TMF can mitigate neuroinflammatory responses, suggesting its potential for the development of novel treatments for neurological disorders.[1]
Mechanism of Action
TMF exerts its anti-neuroinflammatory effects primarily by inhibiting key signaling pathways involved in the inflammatory cascade. In models of neuroinflammation, TMF has been shown to suppress the activation of microglia and astrocytes.[1] The principal mechanism involves the downregulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1] By inhibiting these pathways, TMF effectively reduces the transcription and release of various pro-inflammatory mediators, including nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).
Data Presentation
The efficacy of this compound in various neuroinflammation models is summarized below.
Table 1: In Vitro Efficacy of TMF in Microglial Models
| Cell Line | Inflammatory Stimulus | TMF Concentration | Key Biomarkers Inhibited | Reference |
|---|
| BV2 Microglia | Lipopolysaccharide (LPS) | 6.25 - 25 µM (non-toxic) | Nitric Oxide (NO), iNOS, COX-2, TNF-α, IL-6 | |
Table 2: In Vivo Efficacy of TMF in Neuroinflammation Models
| Animal Model | TMF Dosage & Administration | Key Pathological Features | Key Outcomes | Reference |
|---|
| APP/PS1 Mice | Not specified in abstract | Aβ plaques, NFT formation, Glial activation | Reduced Aβ deposition and NFT formation; Suppressed microglial (Iba1) and astrocytic (GFAP) activation; Decreased levels of TNF-α, IL-1β, and IL-6. | |
Experimental Protocols
Detailed protocols for evaluating the anti-neuroinflammatory effects of TMF are provided below. These are based on established methodologies for flavonoid compounds in neuroinflammation research.
Protocol 1: In Vitro Neuroinflammation Model using BV2 Microglia
This protocol outlines the steps to assess TMF's ability to suppress inflammatory responses in LPS-stimulated BV2 microglial cells.
1. Cell Culture and Maintenance:
-
Culture the mouse microglial cell line BV2 in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Assessment of TMF Cytotoxicity (MTT Assay):
-
Seed BV2 cells into a 96-well plate at a density of 4 x 10³ cells per well.
-
After 24 hours, treat the cells with various concentrations of TMF (e.g., 0.1 to 100 µM) for another 24 hours.
-
Add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 200 µL of DMSO to dissolve the formazan crystals.
-
Measure the optical density at 570 nm using a microplate reader to determine cell viability. Non-toxic concentrations (e.g., 6.25 to 25 µM) should be used for subsequent experiments.
3. Induction of Neuroinflammation and TMF Treatment:
-
Seed BV2 cells in appropriate plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for NO/cytokine assays).
-
Pre-treat cells with non-toxic concentrations of TMF for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time (e.g., 6 hours for protein analysis, 24 hours for NO and cytokine release).
4. Measurement of Nitric Oxide (Griess Assay):
-
After 24 hours of LPS stimulation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant, followed by 50 µL of Griess Reagent B (NED solution).
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm. Calculate the nitrite concentration using a sodium nitrite standard curve.
5. Quantification of Pro-inflammatory Cytokines (ELISA/RT-qPCR):
-
ELISA: Collect cell supernatant after 24 hours of treatment. Measure the concentrations of TNF-α, IL-1β, and IL-6 using specific ELISA kits according to the manufacturer's instructions.
-
RT-qPCR: After 6-24 hours of treatment, extract total RNA from the cells. Synthesize cDNA and perform quantitative real-time PCR to measure the mRNA expression levels of iNOS, COX-2, TNF-α, and IL-6.
6. Western Blot Analysis for Signaling Proteins:
-
After 1-6 hours of LPS stimulation, lyse the cells to extract total or nuclear protein.
-
Measure protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-p65, phospho-IκBα, phospho-p38) and a loading control (e.g., β-actin or Lamin B).
-
Incubate with a corresponding secondary antibody and visualize the protein bands using an appropriate detection system.
Protocol 2: In Vivo Neuroinflammation Model (General Framework)
This protocol provides a general framework for assessing TMF in an animal model of neuroinflammation, such as an LPS-induced acute inflammation model or a transgenic model of Alzheimer's Disease (e.g., APP/PS1).
1. Animal Model and Grouping:
-
Model: Use either a transgenic model like APP/PS1 mice for AD-related neuroinflammation or induce acute neuroinflammation in wild-type mice (e.g., C57BL/6) via intraperitoneal (IP) or intracerebroventricular (ICV) injection of LPS.
-
Groups (n=10-12 per group):
- Group 1: Sham/Vehicle Control
- Group 2: Disease Model (LPS or Transgenic) + Vehicle
- Group 3: Disease Model + TMF (e.g., 20, 40 mg/kg/day)
- Group 4 (Optional): Disease Model + Positive Control
2. TMF Preparation and Administration:
-
Prepare TMF in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer TMF daily via oral gavage for a predetermined period (e.g., 4-6 weeks).
3. Behavioral Assessments:
-
To assess cognitive function, perform behavioral tests such as the Morris Water Maze or Y-maze during the final week of treatment.
4. Tissue Collection and Processing:
-
At the end of the study, euthanize the animals and collect blood and brain tissue.
-
Perfuse the brain with saline and fix one hemisphere in 4% paraformaldehyde for histology, while the other hemisphere can be snap-frozen for biochemical analysis.
5. Biochemical and Histological Analysis:
-
ELISA: Measure levels of TNF-α, IL-1β, and IL-6 in serum and brain homogenates using specific ELISA kits.
-
Immunohistochemistry/Immunofluorescence: Stain brain sections with antibodies against Iba1 (microglia), GFAP (astrocytes), and Aβ plaques to assess glial activation and pathology.
-
Western Blot: Analyze brain tissue homogenates for the expression of key inflammatory signaling proteins (e.g., p-p65, iNOS).
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,6,7,4'-Tetramethoxyflavone
This technical support center provides troubleshooting guidance and detailed protocols for researchers engaged in the synthesis of 5,6,7,4'-Tetramethoxyflavone. The information is designed to address common challenges and improve experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Issue 1: Low Yield of 2'-Hydroxy-4,5,6,4'-tetramethoxychalcone (Chalcone Intermediate)
Question: My Claisen-Schmidt condensation reaction to form the chalcone intermediate is resulting in a low yield. What factors should I investigate?
Answer: A low yield in the chalcone formation step is a common issue. Several factors in the Claisen-Schmidt condensation can be optimized:
-
Base Strength and Concentration: The choice and concentration of the base are critical. While a 40-50% aqueous solution of sodium hydroxide (NaOH) is often effective, the optimal concentration can vary.[1] Consider titrating your base to confirm its concentration. For substrates sensitive to strong bases, alternative catalysts might be explored.
-
Reaction Temperature: Temperature control is crucial. Running the condensation at 0°C has been shown to produce the best yields for similar 2'-hydroxychalcones.[1] Higher temperatures can lead to undesired side reactions and product decomposition.[1]
-
Solvent Choice: The solvent affects the solubility of reactants and the overall reaction rate. While ethanol is common, isopropyl alcohol has been reported as a more effective solvent for this type of condensation.[1]
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Allowing the reaction to proceed for too long can increase the formation of byproducts, while insufficient time will lead to incomplete conversion. A reaction time of approximately 4 hours is often sufficient.[1]
Issue 2: Inefficient Oxidative Cyclization to this compound
Question: I have successfully synthesized the chalcone, but the subsequent oxidative cyclization to the final flavone product is inefficient. What can I do to improve the yield?
Answer: The oxidative cyclization of the 2'-hydroxychalcone is a critical step where significant yield loss can occur. The following points should be considered:
-
Choice of Oxidizing Agent: The Algar-Flynn-Oyamada (AFO) reaction, which uses alkaline hydrogen peroxide, is a classic method but can sometimes lead to the formation of flavonol or aurone byproducts. A widely used and highly effective alternative is the use of a catalytic amount of iodine (I₂) in a solvent such as dimethyl sulfoxide (DMSO). This method often provides good to excellent yields of the desired flavone.
-
Reaction Conditions: When using the I₂/DMSO system, heating the reaction mixture is typically required. Temperatures around 160°C are often employed. It is essential to monitor the reaction by TLC to prevent degradation of the product due to prolonged heating.
-
Work-up Procedure: After the reaction is complete, quenching excess iodine is important. This is typically achieved by washing the reaction mixture with a saturated aqueous solution of sodium thiosulfate.
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify the final this compound product. My purified sample still shows impurities on analysis.
Answer: Polymethoxyflavones can be challenging to purify due to the presence of structurally similar impurities and byproducts.
-
Chromatography: The most common purification method is column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is recommended. Common solvent systems include gradients of hexane/ethyl acetate or hexane/acetone.
-
Crystallization: If the crude product is of reasonable purity after chromatography, recrystallization from a suitable solvent (such as ethanol) can be a highly effective final step to obtain a high-purity product and improve the isolated yield.
-
Characterization: Ensure that the impurities are not isomers or closely related compounds that may co-elute. Techniques like NMR and Mass Spectrometry are essential for confirming the structure and purity of the final product.
Synthesis Workflow and Troubleshooting Logic
The following diagrams illustrate the general synthesis pathway and a logical workflow for troubleshooting low yields.
Caption: De novo synthesis of this compound.
References
Overcoming solubility issues of 5,6,7,4'-Tetramethoxyflavone in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of 5,6,7,4'-Tetramethoxyflavone (TMF).
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of this compound (TMF)?
A1: this compound is a polymethoxylated flavonoid (PMF). Its chemical structure, which features four methoxy (-OCH₃) groups and lacks easily ionizable hydroxyl (-OH) groups, results in a hydrophobic and non-polar nature.[1] This lipophilicity is the primary cause of its low solubility in aqueous solutions, which can hinder its bioavailability and therapeutic effectiveness.[1]
Q2: What are the common experimental consequences of TMF's poor aqueous solubility?
A2: Researchers may encounter several challenges due to poor solubility, including:
-
Low Bioavailability: Inconsistent and limited absorption in both in vitro cell-based assays and in vivo studies.[1]
-
Precipitation: The compound may precipitate out of aqueous buffers or cell culture media, leading to inaccurate concentration measurements and unreliable experimental outcomes.[1]
-
Formulation Difficulties: Challenges in preparing stable, homogenous solutions for administration or experimental use.[1]
-
Underestimation of Biological Activity: The true therapeutic potential of TMF may be masked because a low concentration reaches the biological target.
Q3: What are the main strategies to improve the aqueous solubility of TMF?
A3: Several techniques can be employed to enhance the solubility of TMF and other poorly soluble flavonoids. These can be broadly categorized as:
-
Use of Co-solvents: Employing a water-miscible organic solvent to first dissolve the TMF before dilution in an aqueous medium.
-
Chemical Modifications: Creating inclusion complexes with cyclodextrins to encapsulate the hydrophobic TMF molecule.
-
Advanced Formulations: Developing nanoparticle-based delivery systems like nanoemulsions or solid dispersions to improve both solubility and dissolution rates.
Q4: Is TMF sensitive to pH, light, or temperature?
A4: Like many flavonoids, TMF may be unstable in neutral to alkaline aqueous solutions (pH > 7), where the flavonoid's C-ring can be susceptible to opening. It is also considered best practice to protect flavonoid solutions from light to prevent potential photodegradation. While gentle heating can aid initial dissolution, prolonged exposure to high temperatures should be avoided to prevent degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in Aqueous Buffer / Media | The concentration of TMF exceeds its maximum solubility in the aqueous medium. The percentage of the initial organic co-solvent is too low in the final solution. | Increase Co-solvent Percentage: Ensure the final concentration of the organic co-solvent (e.g., DMSO, ethanol) is sufficient to maintain solubility, but remains below the toxicity limit for your experimental system (typically <0.5% for most cell lines). Use a Surfactant: Incorporate a biocompatible surfactant (e.g., Tween 80, Polysorbate 80) to form micelles that can encapsulate TMF. Employ Cyclodextrins: Prepare the TMF as a cyclodextrin inclusion complex before adding it to the aqueous buffer. |
| Inconsistent Results in Biological Assays | Incomplete dissolution of TMF, leading to variable effective concentrations. Degradation of the compound in the stock solution or during the experiment. | Confirm Complete Dissolution: Visually inspect stock solutions for any particulate matter. Gentle warming (to 37°C) or sonication can aid dissolution. Prepare Fresh Solutions: Prepare working solutions fresh from a concentrated stock solution just before each experiment. Assess Stability: If experiments are long, perform a stability test of TMF under your specific experimental conditions (pH, temperature, media components). |
| Low In Vivo Efficacy or Bioavailability | Poor absorption from the administration site due to low solubility in physiological fluids. Rapid metabolism or clearance. | Optimize Formulation: Do not administer a simple suspension. Use a solubilization technique such as a co-solvent system (e.g., a mixture of DMSO, PEG400, and saline), a cyclodextrin complex, or a nanoemulsion to enhance absorption. Consider Bioenhancers: Co-administration with inhibitors of metabolic enzymes (e.g., piperine) can sometimes improve bioavailability, although this requires specific validation. |
Solubility Enhancement: Data & Protocols
Improving the aqueous solubility of TMF is crucial for obtaining reliable and reproducible experimental data. The following section provides quantitative data on solubility enhancement for similar flavonoids and detailed protocols for common solubilization methods.
Quantitative Data on Flavonoid Solubility Enhancement
While specific quantitative solubility data for this compound is not widely published, the following table summarizes the significant improvements achieved for other structurally related flavonoids using various techniques. These results provide a strong indication of the potential for these methods to enhance TMF solubility.
| Flavonoid | Enhancement Technique | Fold Increase in Aqueous Solubility | Reference(s) |
| Quercetin | Complexation with Methylated β-Cyclodextrin | > 254-fold | |
| Hesperetin | Complexation with β-Cyclodextrin | Linear increase with cyclodextrin concentration | |
| Naringenin | Complexation with β-Cyclodextrin | Linear increase with cyclodextrin concentration | |
| Chrysin | Complexation with Randomly-Methylated-β-Cyclodextrin (RAMEB) | ~180-fold (for 1:2 molar ratio complex) | |
| β-Naphthoflavone | Complexation with β-Cyclodextrin Dimer | Up to 469-fold | |
| Poorly Soluble Drugs (General) | Nanoemulsion Formulation | Significantly enhanced systemic concentration |
Experimental Protocols
This protocol is suitable for preparing TMF solutions for in vitro cell culture experiments. The primary goal is to dissolve the TMF in a minimal amount of an organic solvent before diluting it into the aqueous experimental medium.
-
Weighing: Accurately weigh the required amount of TMF powder.
-
Initial Dissolution: Dissolve the TMF powder in a minimal volume of sterile, cell-culture grade Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM). Vortex or sonicate briefly to ensure complete dissolution.
-
Serial Dilution: Perform serial dilutions of the concentrated stock solution with DMSO to create intermediate stocks if needed.
-
Final Dilution: While vortexing the aqueous buffer or cell culture medium, slowly add the required volume of the TMF stock solution to achieve the final desired concentration.
-
Final Check: Ensure the final DMSO concentration is non-toxic to your cells (generally ≤ 0.5% v/v). Visually inspect the final solution for any signs of precipitation.
This method creates a solid, water-soluble powder of the TMF-cyclodextrin complex, which can be easily dissolved in aqueous solutions for experiments. Hydroxypropyl-β-cyclodextrin (HPBCD) or Randomly-methylated-β-cyclodextrin (RAMEB) are recommended due to their high solubilizing capacity.
-
Molar Ratio Calculation: Determine the desired molar ratio of TMF to cyclodextrin (common ratios to test are 1:1 and 1:2). Calculate the required mass of each component.
-
Cyclodextrin Dissolution: Dissolve the calculated amount of cyclodextrin (e.g., RAMEB) in purified water or a water/ethanol mixture.
-
TMF Dissolution: In a separate container, dissolve the TMF powder in a suitable organic solvent like 96% ethanol.
-
Mixing: Slowly add the TMF solution to the cyclodextrin solution while stirring vigorously.
-
Incubation: Seal the container and stir the mixture at room temperature for 24-48 hours to allow for complex formation. The container can be wrapped in aluminum foil to protect it from light.
-
Lyophilization (Freeze-Drying): Freeze the resulting solution at -80°C and then lyophilize it until a dry powder is obtained. This powder is the TMF-cyclodextrin inclusion complex.
-
Solubilization: The resulting powder can be directly dissolved in an aqueous buffer for your experiments. Confirm the final concentration using a validated analytical method (e.g., HPLC-UV).
Nanoemulsions are oil-in-water systems that can encapsulate lipophilic drugs like TMF, significantly enhancing their aqueous dispersibility and bioavailability.
-
Phase Preparation:
-
Oil Phase: Dissolve TMF in a pharmaceutically acceptable oil (e.g., medium-chain triglycerides, pine nut oil). A lipid-soluble surfactant may also be added.
-
Aqueous Phase: Prepare an aqueous solution containing a hydrophilic surfactant (e.g., Tween 80, egg lecithin).
-
-
Pre-emulsion Formation: Slowly add the oil phase to the aqueous phase while mixing with a standard homogenizer (e.g., rotor-stator) to form a coarse pre-emulsion.
-
High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer or a microfluidizer for several cycles. This step reduces the droplet size to the nanometer range (typically 20-200 nm).
-
Characterization: Characterize the nanoemulsion for particle size, zeta potential, and drug loading efficiency using appropriate instrumentation (e.g., dynamic light scattering).
-
Sterilization: If required for parenteral administration, the nanoemulsion can be sterilized by filtration through a 0.22 µm filter.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Overcoming TMF Solubility Issues
The following diagram outlines a logical workflow for researchers facing solubility challenges with TMF.
Caption: Decision workflow for selecting a TMF solubilization strategy.
Potential Signaling Pathways Modulated by TMF
Studies on TMF and its analogs have shown that it can influence multiple signaling pathways involved in cancer and inflammation. The diagram below provides a simplified overview of these potential interactions.
Caption: Potential signaling pathways affected by TMF.
References
Preventing degradation of 5,6,7,4'-Tetramethoxyflavone during extraction
Welcome to the technical support center for the extraction of 5,6,7,4'-Tetramethoxyflavone (TMF). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation and optimizing the extraction of this polymethoxyflavone.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during extraction?
A1: The main factors contributing to the degradation of flavonoids like TMF during extraction are elevated temperatures, exposure to light (photodegradation), and suboptimal pH levels.[1] High temperatures can lead to thermal breakdown of the flavonoid structure.[2] Additionally, the presence of oxidative enzymes in fresh plant material can also contribute to degradation.[2]
Q2: How do the methoxy groups in this compound influence its stability?
A2: The four methoxy groups on the TMF molecule offer a protective effect, making it less susceptible to oxidation compared to flavonoids with more free hydroxyl groups.[2] This structural feature contributes to its relative stability during extraction.
Q3: What is the optimal pH range for extracting this compound?
A3: While TMF is relatively stable, it is generally recommended to maintain a slightly acidic to neutral pH (around 4-6) during extraction.[2] Highly alkaline or strongly acidic conditions can potentially lead to the degradation of the flavone structure. Using acidified solvents, such as methanol with 0.1% formic acid, can help maintain a stable pH.
Q4: Which extraction solvents are most suitable for this compound?
A4: The choice of solvent will depend on the polarity of the TMF. As a methoxylated flavone, it is less polar than its hydroxylated counterparts. Solvents like ethanol, methanol, acetone, chloroform, dichloromethane, and ethyl acetate are commonly used. For initial extraction from plant material, ethanol or methanol are often good starting points.
Q5: What are the ideal storage conditions for extracts containing this compound?
A5: To ensure the long-term stability of your TMF extracts, they should be stored at low temperatures, such as -20°C or -80°C, in amber vials to protect them from light. It is also beneficial to store them under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. If you have a stock solution, it is best to aliquot it into smaller volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of TMF in the final extract. | Incomplete Extraction: The solvent and method may not be optimal for TMF. Degradation during extraction: High temperatures or prolonged extraction times may be degrading the compound. | Optimize the extraction solvent; consider using a hydroalcoholic solvent like 70-95% ethanol. Employ modern extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which use lower temperatures and shorter times. |
| Presence of unknown peaks in the chromatogram. | Degradation Products: TMF may have degraded into other compounds. A common degradation pathway for polymethoxyflavones is demethylation. Co-extraction of Impurities: Other compounds from the plant matrix are being extracted along with TMF. | Analyze the degradation products using LC-MS to identify them. Adjust extraction conditions (lower temperature, protection from light, neutral pH) to minimize their formation. Incorporate a purification step, such as liquid-liquid partitioning or column chromatography, after the initial extraction. |
| Inconsistent extraction results between batches. | Variability in Raw Material: Differences in the quality, age, or preparation of the plant material. Fluctuations in Extraction Conditions: Inconsistent temperature, time, or power settings during extraction. | Ensure consistent drying and grinding of the plant material. Store the raw material in a cool, dark, and dry place. Carefully control and monitor all extraction parameters. Use calibrated equipment. |
| Color change of the extract solution over time. | Oxidation or other degradation pathways. | Prepare solutions fresh before each experiment. A color change is a strong indicator of degradation, and the solution should be discarded. Consider de-gassing aqueous buffers to remove dissolved oxygen. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a general guideline for the extraction of TMF from dried plant material using UAE, a method known for reducing the risk of thermal degradation.
Materials:
-
Dried and powdered plant material (e.g., citrus peel)
-
95% Ethanol
-
Ultrasonic bath or probe
-
Filter paper
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh 1 g of the finely powdered plant material and place it in a suitable extraction vessel.
-
Extraction: Add 50 mL of 95% ethanol to the vessel.
-
Sonication: Place the vessel in an ultrasonic bath or use an ultrasonic probe. Sonicate at a controlled temperature (e.g., 25-40°C) for approximately 20-30 minutes.
-
Filtration: After sonication, filter the extract through filter paper to remove solid plant material.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C under reduced pressure to obtain the crude extract.
-
Storage: Store the crude extract at -20°C in an amber vial until further purification.
Protocol 2: Post-Extraction Purification by Liquid-Liquid Partitioning
This protocol is for the initial purification of the crude TMF extract to remove non-polar impurities.
Materials:
-
Crude TMF extract
-
50% Methanol
-
Hexane
-
Ethyl acetate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Resuspension: Resuspend the concentrated crude extract in a small volume of 50% methanol.
-
Hexane Partitioning: Transfer the resuspended extract to a separatory funnel and add an equal volume of hexane. Shake vigorously and then allow the layers to separate. The hexane layer will contain non-polar impurities. Discard the upper hexane layer. Repeat this step 2-3 times.
-
Ethyl Acetate Partitioning: To the remaining methanol-water layer, add an equal volume of ethyl acetate. Shake vigorously and allow the layers to separate. The TMF is expected to partition into the ethyl acetate phase. Collect the upper ethyl acetate layer. Repeat this step 2-3 times.
-
Solvent Evaporation: Combine the ethyl acetate fractions and evaporate to dryness under reduced pressure at a temperature below 40°C.
-
Storage: The resulting purified extract can be stored at -20°C or below for further analysis.
Data Presentation
Table 1: Comparison of Extraction Methods for Flavonoids (General Guidance)
| Extraction Method | Typical Temperature | Typical Time | Advantages | Disadvantages |
| Maceration | Room Temperature | 24-72 hours | Simple, requires minimal equipment. | Time-consuming, may have lower efficiency. |
| Soxhlet Extraction | Boiling point of solvent | 6-24 hours | High extraction efficiency. | High temperatures can cause degradation of thermolabile compounds. |
| Ultrasound-Assisted Extraction (UAE) | 25-50°C | 15-60 minutes | Faster, lower temperatures, reduced solvent consumption. | Equipment cost, potential for localized heating. |
| Microwave-Assisted Extraction (MAE) | 50-100°C | 5-30 minutes | Very fast, high efficiency, reduced solvent use. | Requires specialized microwave equipment, potential for hot spots. |
Note: This table provides general parameters. Optimization is necessary for the specific plant material and target compound.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Potential degradation pathway for this compound during extraction.
Caption: Troubleshooting decision tree for low yield of this compound.
References
Technical Support Center: Optimizing 5,6,7,4'-Tetramethoxyflavone for In Vivo Studies
Welcome to the technical support center for the in vivo application of 5,6,7,4'-Tetramethoxyflavone (TMF). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental design, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in an in vivo cancer study?
A1: Based on published data, a dose range of 25-100 mg/kg administered intraperitoneally has been shown to be effective in a HeLa tumor xenograft mouse model.[1] A dose of 100 mg/kg resulted in a significant reduction in tumor growth.[2] It is advisable to start with a dose-escalation study to determine the optimal dose for your specific model.
Q2: How should I formulate this compound for in vivo administration?
A2: this compound has low aqueous solubility. A common vehicle for intraperitoneal injection is a mixture of 13.5% DMSO, 36.5% saline, and 50% PEG400.[1] For oral administration, formulations using 0.5% carboxymethylcellulose sodium can be considered.[3] Always ensure the final concentration of DMSO is non-toxic.
Q3: What is the oral bioavailability of this compound?
A3: While direct oral bioavailability data for this compound is limited, a study on the structurally similar 5,7,3',4'-tetramethoxyflavone in rats reported an oral bioavailability of 14.3%.[4] This suggests that TMF is likely to have moderate oral absorption and that higher oral doses may be required to achieve therapeutic concentrations equivalent to intraperitoneal administration.
Q4: What are the known in vivo effects of this compound in non-cancer models?
A4: Currently, there is a lack of published in vivo studies specifically investigating the anti-inflammatory or neuroprotective effects of this compound. However, related tetramethoxyflavone compounds have shown promise in these areas. For instance, 5,7,3',4'-tetramethoxyflavone has demonstrated chondroprotective effects in an osteoarthritis rat model. Studies on other similar flavonoids in neuroinflammation mouse models have used oral doses in the range of 10-40 mg/kg.
Q5: What is the safety profile of this compound?
A5: In a HeLa tumor xenograft mouse model, intraperitoneal administration of this compound at doses up to 100 mg/kg for 15 days showed no observable tissue damage in major organs such as the liver, kidney, lung, heart, and spleen. Biochemical analysis of plasma also indicated no significant toxicity compared to the control group.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor compound solubility in the vehicle. | The inherent lipophilicity of polymethoxyflavones. | - Increase the percentage of co-solvents like DMSO or PEG400 in your vehicle, ensuring the final concentration remains non-toxic. - Consider alternative vehicle formulations such as those containing Tween 80 or carboxymethylcellulose. - Perform solubility testing with your specific batch of the compound and chosen vehicle before preparing the final dosing solution. |
| Lack of efficacy at previously reported doses. | - Differences in animal models (species, strain, disease model). - Different administration route. - Compound degradation. | - Conduct a dose-response study to determine the optimal dose for your specific experimental setup. - If switching from intraperitoneal to oral administration, consider that oral bioavailability may be lower, necessitating higher doses. - Ensure proper storage and handling of the compound to prevent degradation. Prepare fresh dosing solutions for each experiment. |
| Observed toxicity or adverse events. | - High dosage. - Vehicle toxicity. - Animal model sensitivity. | - Reduce the dosage and perform a dose-escalation study to find the maximum tolerated dose (MTD). - Always include a vehicle-only control group to assess the toxicity of the formulation components. - Carefully monitor the animals for any signs of distress, weight loss, or changes in behavior. |
Data Summary
Table 1: In Vivo Dosage and Efficacy of this compound in a Cancer Model
| Animal Model | Cell Line | Dosage | Administration Route | Vehicle | Key Findings | Reference |
| Nude Mice | HeLa (cervical cancer) | 25, 50, 100 mg/kg | Intraperitoneal (i.p.) | 13.5% DMSO + 36.5% saline + 50% PEG400 | Dose-dependent suppression of tumor growth. Significant reduction at 100 mg/kg. |
Table 2: Pharmacokinetic Parameters of a Structurally Similar Tetramethoxyflavone
| Compound | Animal Model | Dosage | Administration Route | Cmax | Tmax | Bioavailability | Reference |
| 5,7,3',4'-Tetramethoxyflavone | Rats | 50 mg/kg | Oral | 0.79 ± 0.30 µg/mL | 190.34 ± 24.50 min | 14.3% |
Experimental Protocols
1. In Vivo Antitumor Activity in a Xenograft Mouse Model
-
Animal Model: Female BALB/c nude mice, 4-6 weeks old.
-
Cell Line and Tumor Induction: Subcutaneously inject 5 x 10^6 HeLa cells in 0.2 mL of serum-free medium into the right flank of each mouse. Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Experimental Groups (n=8-10 mice per group):
-
Group 1: Vehicle control (13.5% DMSO + 36.5% saline + 50% PEG400)
-
Group 2: this compound (25 mg/kg)
-
Group 3: this compound (50 mg/kg)
-
Group 4: this compound (100 mg/kg)
-
Group 5: Positive control (e.g., Cisplatin, 2 mg/kg)
-
-
Drug Preparation and Administration: Prepare a stock solution of this compound in the vehicle. Administer the treatment via intraperitoneal injection daily for a set period (e.g., 15 days).
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight every 2-3 days.
-
At the end of the study, euthanize the mice and collect tumors and major organs for histopathological analysis.
-
Collect blood samples for biochemical analysis to assess toxicity.
-
2. General Protocol for In Vivo Anti-Inflammatory Studies (Adapted from related compounds)
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Induction of Inflammation: Inject Lipopolysaccharide (LPS) intraperitoneally (e.g., 1 mg/kg) to induce a systemic inflammatory response.
-
Experimental Groups (n=8-10 per group):
-
Group 1: Vehicle Control
-
Group 2: LPS Control
-
Group 3: LPS + this compound (e.g., 10, 25, 50 mg/kg, oral gavage)
-
Group 4: LPS + Positive Control (e.g., Dexamethasone)
-
-
Drug Administration: Administer the test compound or vehicle orally one hour before LPS injection.
-
Endpoints and Assays:
-
Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in serum using ELISA.
-
Analyze the expression of inflammatory mediators (e.g., iNOS, COX-2) in tissues (e.g., liver, lung) by Western blot or RT-PCR.
-
Visualizations
References
Troubleshooting inconsistent results in 5,6,7,4'-Tetramethoxyflavone cell viability assays
Welcome to the technical support center for troubleshooting inconsistent results in 5,6,7,4'-Tetramethoxyflavone (TMF) cell viability assays. This guide is designed for researchers, scientists, and drug development professionals to address common issues and provide robust methodologies for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TMF) and what is its primary mechanism of action?
A1: this compound is a naturally occurring polymethoxyflavone (PMF) found in citrus species.[1] It has demonstrated potent anti-tumor and anti-inflammatory activities.[1] TMF has been shown to induce apoptosis (programmed cell death) in cancer cells and can arrest the cell cycle.[1][2] Its mechanism of action involves the modulation of several key signaling pathways, including MAPK, TNF, VEGF, Ras, and FoxO.[1]
Q2: I am observing higher than expected cell viability, or even an increase in viability, at high concentrations of TMF in my MTT or XTT assay. What could be the cause?
A2: This is a common issue when working with flavonoids like TMF. Flavonoids are known to have reducing properties and can directly reduce tetrazolium salts (like MTT and XTT) to their colored formazan products in a cell-free environment. This leads to a false-positive signal, making it appear as though the cells are more viable than they actually are. It is crucial to include a "compound only" control (TMF in media without cells) to assess the extent of this interference.
Q3: My results are highly variable between replicate wells. What are the common causes of this variability?
A3: High variability in cell viability assays can stem from several factors:
-
Uneven Cell Seeding: Ensure a homogenous cell suspension before and during seeding. Cell clumping can also lead to inconsistent results.
-
Pipetting Errors: Calibrate your pipettes regularly and use consistent pipetting techniques.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and compound concentration. It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental samples.
-
Compound Precipitation: TMF, being hydrophobic, may precipitate out of the solution, especially at higher concentrations. Ensure it is fully dissolved in DMSO and that the final DMSO concentration in your assay is low (typically ≤ 0.5%) and consistent across all wells.
Q4: What is a suitable alternative to tetrazolium-based assays for determining the cell viability of TMF-treated cells?
A4: Given the potential for interference with tetrazolium-based assays, it is advisable to use an alternative method to confirm your results. The Trypan Blue exclusion assay is a reliable alternative as it directly measures cell membrane integrity and is not dependent on metabolic activity. Other suitable methods include the Sulforhodamine B (SRB) assay, which measures cellular protein content, or ATP-based assays that quantify the amount of ATP present in viable cells.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Artificially High Viability at High TMF Concentrations | Direct reduction of MTT/XTT reagent by TMF. | Include a "compound only" control (TMF in media without cells) to quantify the background absorbance. Subtract this background from your experimental wells. Consider using an alternative, non-metabolic assay like Trypan Blue or SRB for validation. |
| High Variability Between Replicates | Uneven cell seeding, pipetting inaccuracies, or "edge effects". | Ensure a single-cell suspension before seeding, calibrate pipettes, and avoid using the outer wells of the plate for experimental samples. |
| Compound Precipitation in Media | Poor solubility of TMF in aqueous solutions. | Prepare a concentrated stock solution in 100% DMSO. When diluting into culture medium, ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%). Prepare working solutions fresh for each experiment and visually inspect for precipitation. |
| Low Signal or Poor Sensitivity | Insufficient cell numbers or incubation time. | Optimize cell seeding density and incubation time for your specific cell line and experimental conditions. |
| Inconsistent Results Across Experiments | Variations in cell passage number, cell health, or reagent preparation. | Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase. Prepare fresh reagents for each experiment. |
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound in various cancer cell lines.
| Cell Line | Assay Type | Concentration (µM) | Effect |
| NCI-60 Panel | Not Specified | GI50: 28 | Growth Inhibition |
| DMS-114, HT-29, MCF-7, MDA-MB-435, DU-145 | Not Specified | - | Significant Proliferation Inhibition |
| HeLa | Flow Cytometry | 10, 20, 40 | Dose-dependent increase in apoptosis |
Note: IC50 (Half-maximal inhibitory concentration) and GI50 (Half-maximal growth inhibition) values can vary depending on the cell line, assay method, and experimental conditions.
Experimental Protocols
Preparation of this compound Stock Solution
-
Weighing: Accurately weigh out the desired amount of TMF powder using a calibrated analytical balance.
-
Dissolving: Dissolve the TMF powder in 100% cell culture grade Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Mixing: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (e.g., 37°C) can aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of TMF from your DMSO stock solution in a complete culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Remove the old medium and add the TMF-containing medium to the cells. Include vehicle control (media with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution (final concentration of ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Visualizations
Experimental Workflow for Cell Viability Assays
Caption: General workflow for TMF cell viability assays.
Potential Signaling Pathways Modulated by TMF
Caption: Potential signaling pathways modulated by TMF.
References
5,6,7,4'-Tetramethoxyflavone stability in different solvent systems and pH conditions
This technical support center provides guidance on the stability of 5,6,7,4'-Tetramethoxyflavone (TMF) in various solvent systems and pH conditions. Due to the limited availability of specific quantitative stability data for TMF in publicly accessible literature, this guide offers best practices based on the known characteristics of polymethoxyflavones (PMFs), troubleshooting advice for common experimental issues, and protocols to establish stability in your specific experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound (TMF)?
While specific data for TMF is limited, as a polymethoxyflavone, its stability is influenced by several factors including solvent, pH, temperature, and light exposure. Generally, the presence of multiple methoxy groups on the flavonoid skeleton is believed to enhance stability compared to their polyhydroxylated counterparts by protecting the molecule from oxidative degradation. However, it is crucial to handle stock solutions and experimental samples with care to minimize potential degradation. A common degradation pathway for polymethoxyflavones is demethylation.[1]
Q2: Which solvents are recommended for dissolving and storing TMF?
For initial solubilization, organic solvents such as dimethyl sulfoxide (DMSO), ethanol, chloroform, dichloromethane, ethyl acetate, and acetone are commonly used.[2] For long-term storage, it is advisable to store TMF as a solid at -20°C or -80°C, protected from light. If stock solutions are necessary, prepare them in a high-quality anhydrous solvent like DMSO, aliquot into small volumes to avoid repeated freeze-thaw cycles, and store at -80°C.
Q3: How does pH affect the stability of TMF in aqueous solutions?
Flavonoids, in general, can be unstable in neutral to alkaline aqueous solutions (pH > 7). The heterocyclic C-ring of the flavonoid structure may be susceptible to opening under these conditions. For experiments in aqueous buffers, it is recommended to prepare fresh solutions and use them promptly. If your experimental design requires incubation, it is critical to determine the compound's stability under your specific pH and temperature conditions. Slightly acidic conditions (pH 4-6) are generally recommended for flavonoids with hydroxyl groups to maintain stability.
Q4: Is TMF sensitive to light?
Many flavonoids exhibit some degree of photosensitivity. To mitigate potential photodegradation, it is best practice to protect solutions containing TMF from light by using amber vials or by wrapping containers in aluminum foil. When conducting experiments, minimize the exposure of the compound to direct light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results or loss of biological activity | Compound degradation in stock or working solutions. | Prepare fresh stock solutions from solid TMF. Perform a stability test of the compound in your experimental solvent and under your specific experimental conditions (see Experimental Protocols section). Ensure proper storage of stock solutions (aliquoted, -80°C, protected from light). |
| Precipitation of the compound in aqueous media | Poor aqueous solubility of polymethoxyflavones. | Increase the concentration of the organic co-solvent (e.g., DMSO, ethanol) in the final working solution, ensuring the final solvent concentration is compatible with your experimental system. Use a surfactant or other solubilizing agent, after verifying its compatibility with your experiment. |
| Color change of the solution over time | Oxidation or other degradation pathways. | Prepare solutions fresh before each experiment. A color change is a strong indicator of degradation, and the solution should be discarded. Consider de-gassing aqueous buffers to remove dissolved oxygen. |
| Appearance of unknown peaks in chromatogram (e.g., HPLC) | Formation of degradation products. A common degradation pathway for PMFs is demethylation. | Analyze the degradation products using LC-MS to identify them. Adjust experimental conditions (e.g., lower temperature, protection from light, use of slightly acidic or neutral pH) to minimize their formation. |
Data Presentation
Table 1: Stability of TMF in Different Solvents at a Fixed Temperature
| Solvent | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | Concentration after 48h (µg/mL) | % Degradation after 48h |
| DMSO | ||||
| Ethanol | ||||
| Acetonitrile | ||||
| Methanol | ||||
| PBS (pH 7.4) |
Table 2: Stability of TMF at Different pH Conditions
| pH | Buffer System | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Degradation after 24h |
| 3 | Citrate Buffer | |||
| 5 | Acetate Buffer | |||
| 7.4 | Phosphate Buffer | |||
| 9 | Borate Buffer |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential to determine the intrinsic stability of a compound and to identify potential degradation products. This protocol provides a general workflow that can be adapted to your specific needs.
1. Preparation of Stock Solution:
-
Prepare a stock solution of TMF in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a specific temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a defined period.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C or 80°C) in a temperature-controlled oven.
-
Photostability: Expose the stock solution to a light source (e.g., UV lamp or daylight) for a defined period. A control sample should be kept in the dark at the same temperature.
3. Sample Analysis:
-
At each time point, take an aliquot of the stressed sample.
-
If necessary, neutralize the acidic and basic samples.
-
Analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the remaining amount of the parent compound.
4. Data Analysis:
-
Calculate the percentage of degradation for each condition and time point.
-
This data can be used to determine the degradation kinetics and half-life of TMF under different stress conditions.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for accurately separating and quantifying the intact drug from its degradation products.
1. Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point.
-
Mobile Phase: A gradient of acetonitrile and water is typically used. A small amount of acid like formic acid or acetic acid can be added to the aqueous phase to improve peak shape.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: A UV detector at a wavelength suitable for flavonoids (e.g., 254 nm or 340 nm) is recommended.
2. Method Development and Validation:
-
Develop a method that provides good resolution between the TMF peak and any potential degradation product peaks generated during forced degradation studies.
-
Validate the method for specificity, linearity, accuracy, precision, and robustness according to relevant guidelines (e.g., ICH Q2(R1)).
Visualizations
References
Technical Support Center: Purification of 5,6,7,4'-Tetramethoxyflavone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 5,6,7,4'-Tetramethoxyflavone.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges in purifying this compound include the presence of structurally similar impurities from the synthetic route or natural extract, potential for demethylation under harsh acidic or thermal conditions, and its moderate polarity which can lead to difficulties in chromatographic separation.[1][2][3] Additionally, achieving high purity often requires multiple purification steps.
Q2: What is the recommended initial purification method for a crude extract containing this compound?
A2: Column chromatography using silica gel is a widely recommended initial purification strategy.[4][5] A gradient elution, starting with a non-polar solvent system and gradually increasing polarity, is effective for separating the target compound from other components in the crude mixture.
Q3: How can I effectively remove closely related impurities?
A3: For impurities with very similar polarity to this compound, preparative High-Performance Liquid Chromatography (prep-HPLC) is a powerful technique for achieving high purity. Reversed-phase chromatography (e.g., using a C18 column) can also provide different selectivity compared to normal-phase silica gel chromatography and may resolve co-eluting impurities.
Q4: What solvents are suitable for the recrystallization of this compound?
A4: Common solvents for the crystallization of polymethoxyflavones include ethanol, methanol, and mixtures of these with water. The ideal solvent should dissolve the compound well at an elevated temperature but poorly at room temperature. Small-scale solubility tests are advised to determine the optimal solvent or solvent system.
Q5: My this compound appears to be degrading during purification. What are the likely causes and how can I prevent this?
A5: Degradation, often observed as demethylation, can be caused by exposure to harsh acidic conditions, high temperatures, or prolonged exposure to light. To minimize degradation, it is crucial to use neutral pH conditions where possible, avoid excessive heat during solvent evaporation, and protect the compound from light, for instance, by using amber vials for storage.
Troubleshooting Guides
Chromatography Issues
| Problem | Potential Cause | Solution |
| Poor separation on TLC (streaking or overlapping spots) | - Sample overload- Inappropriate solvent system- Compound instability on silica gel | - Dilute the sample before spotting on the TLC plate.- Optimize the mobile phase polarity to achieve a retention factor (Rf) of 0.2-0.4 for the target compound.- Consider using a different stationary phase like alumina or reversed-phase silica. |
| Low yield after column chromatography | - Incomplete elution from the column- Co-elution with impurities- Degradation on the column | - Gradually increase the solvent polarity at the end of the elution to ensure all of the compound is recovered.- Re-purify the mixed fractions using a different chromatographic technique (e.g., prep-HPLC).- Test for compound stability on silica gel using a 2D TLC. If unstable, consider using a less acidic stationary phase or deactivating the silica gel. |
| Compound is not eluting from the column | - Mobile phase is not polar enough- Strong interaction with the stationary phase | - Systematically increase the polarity of the mobile phase.- If using silica gel, consider adding a small amount of a more polar solvent like methanol to the mobile phase. |
Crystallization Issues
| Problem | Potential Cause | Solution |
| "Oiling out" instead of crystallization | - Solution is too concentrated- Cooling the solution too quickly- Inappropriate solvent | - Use a more dilute solution.- Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath.- Experiment with different solvent systems. Seeding the solution with a pure crystal can also induce crystallization. |
| No crystal formation | - Compound is too soluble in the chosen solvent- Insufficient purity | - Add a less polar "anti-solvent" dropwise to the solution to decrease the compound's solubility.- The crude product may require further purification by chromatography before attempting crystallization. |
| Low recovery after crystallization | - Compound has significant solubility in the cold solvent | - Minimize the amount of cold solvent used for washing the crystals.- Concentrate the mother liquor and attempt a second crystallization to recover more product. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to pack evenly. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a suitable solvent and load it onto the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane or chloroform). Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol) in a stepwise or linear gradient.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure compound and evaporate the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization
-
Dissolution: Dissolve the partially purified this compound in a minimal amount of a suitable hot solvent (e.g., ethanol or methanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should occur as the solution cools and the compound's solubility decreases. The process can be aided by placing the solution in a refrigerator or ice bath after it has reached room temperature.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of this compound.
References
Technical Support Center: 5,6,7,4'-Tetramethoxyflavone in Protein Binding Assays
Welcome to the technical support center for researchers utilizing 5,6,7,4'-Tetramethoxyflavone (TMF) in protein binding assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating in my aqueous assay buffer. How can I improve its solubility?
A1: this compound, like many polymethoxyflavones, has low aqueous solubility. Here are several strategies to address this:
-
Use of Co-solvents: Prepare a high-concentration stock solution of TMF in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[1] When preparing your working solution, ensure the final concentration of the organic solvent in your assay is minimal (typically <1% v/v) to avoid affecting protein structure and function.[1]
-
pH Adjustment: For ionizable compounds, altering the pH of the buffer can enhance solubility. However, ensure the chosen pH is compatible with your protein's stability and activity.
-
Solubilizing Excipients: Consider the use of solubilizing agents like cyclodextrins, though their compatibility with your specific assay must be validated as they can sometimes interfere with binding interactions.
Q2: I am observing inconsistent or non-reproducible binding data. Could aggregation of this compound be the cause?
A2: Yes, aggregation of small molecules is a common cause of assay artifacts.[2] Here’s how to mitigate this:
-
Include Detergents: The addition of a non-ionic detergent, such as 0.01% Triton X-100 or Tween-20, to your assay buffer can help prevent the formation of aggregates.[2]
-
Lower Compound Concentration: If possible, work with TMF concentrations below its critical aggregation concentration (CAC). This may require using more sensitive detection methods.[2]
-
Control Experiments: Perform control experiments with and without a known aggregator to assess the propensity of your assay to generate artifacts. Dynamic Light Scattering (DLS) can also be used to directly assess compound aggregation under your assay conditions.
Q3: I am using a fluorescence-based assay and suspect interference from this compound. What should I do?
A3: Flavonoids can exhibit autofluorescence, which can interfere with fluorescence-based assays.
-
Measure Autofluorescence: Run a control experiment with this compound alone in the assay buffer to quantify its intrinsic fluorescence at the excitation and emission wavelengths of your assay.
-
Shift Wavelengths: If significant autofluorescence is detected, consider using a fluorescent probe with excitation and emission wavelengths that are spectrally distinct from those of TMF. Red-shifted dyes are often a good choice to avoid interference from common autofluorescent compounds.
-
Blank Subtraction: If the autofluorescence is moderate and consistent, it may be possible to subtract this background signal from your experimental data.
Q4: My protein concentration measurements seem inaccurate after incubation with this compound. Why is this happening?
A4: Flavonoids have been shown to interfere with common colorimetric protein quantification assays, such as the Bicinchoninic acid (BCA) and Bradford assays.
-
Mechanism of Interference: Flavonoids can reduce Cu²⁺ to Cu¹⁺ in the BCA assay, leading to an overestimation of protein concentration. In the Bradford assay, interference can also occur.
-
Alternative Methods: Consider using a protein quantification method that is less susceptible to interference from small molecules, such as a fluorescent protein assay (e.g., Qubit) or determining the absorbance at 280 nm (if the buffer composition allows and the protein's extinction coefficient is known).
-
Protein Precipitation: As a workaround, you can precipitate the protein using acetone to remove the interfering flavonoid before performing the protein assay.
Troubleshooting Guides for Specific Assays
Fluorescence Polarization (FP)
| Problem | Possible Cause | Troubleshooting Steps |
| High background fluorescence | Autofluorescence of this compound. | 1. Measure the fluorescence of TMF alone in the assay buffer at the assay's excitation and emission wavelengths. 2. If significant, consider using a red-shifted fluorescent probe. 3. Include a control with TMF but without the fluorescent probe and subtract the background. |
| Inconsistent polarization values | Aggregation of TMF leading to light scattering. | 1. Add a non-ionic detergent (e.g., 0.01% Tween-20) to the assay buffer. 2. Filter all solutions through a 0.22 µm filter before use. 3. Visually inspect wells for precipitation. |
| No change in polarization upon TMF addition | TMF does not bind to the target protein under the assay conditions. | 1. Confirm the activity of your protein with a known binder. 2. Increase the concentration of TMF, being mindful of solubility and aggregation limits. 3. Optimize buffer conditions (pH, salt concentration). |
| TMF quenches the fluorescence of the probe. | 1. Measure the fluorescence intensity of the probe in the presence and absence of TMF. 2. If quenching is observed, this assay may not be suitable. Consider a label-free method like ITC or SPR. |
Isothermal Titration Calorimetry (ITC)
| Problem | Possible Cause | Troubleshooting Steps |
| Large, inconsistent heats of dilution | Mismatch between the buffer in the cell and the syringe. | 1. Prepare the protein and this compound in the exact same buffer from the same stock. 2. If TMF is dissolved in an organic solvent, ensure the same final concentration of the solvent is present in the cell. 3. Perform a control titration of TMF into buffer to determine the heat of dilution. |
| No observable binding heat | Weak binding affinity or unfavorable enthalpy change. | 1. Increase the concentrations of both the protein and TMF. 2. Change the assay temperature, as the enthalpy of binding is temperature-dependent. 3. Confirm protein activity with a known ligand. |
| Precipitation in the cell during titration | Low solubility of the TMF-protein complex or TMF itself at higher concentrations. | 1. Visually inspect the cell contents after the experiment. 2. Reduce the concentrations of the reactants. 3. Add a solubilizing agent compatible with ITC (e.g., a low concentration of a non-ionic detergent). |
| Complex binding isotherm (not fitting a simple model) | Presence of aggregates, multiple binding sites, or conformational changes. | 1. Ensure TMF is monomeric in solution using DLS. 2. Consider more complex binding models for data fitting. 3. Vary the experimental conditions (temperature, pH) to simplify the interaction. |
Surface Plasmon Resonance (SPR)
| Problem | Possible Cause | Troubleshooting Steps |
| High non-specific binding of TMF to the reference surface | Hydrophobic interactions of TMF with the sensor chip surface. | 1. Add a non-ionic detergent (e.g., 0.05% Tween-20) to the running buffer. 2. Include a blocking agent like bovine serum albumin (BSA) in the running buffer. 3. Use a reference surface with an immobilized irrelevant protein to better account for non-specific binding. |
| Baseline drift during TMF injection | TMF is not fully soluble or is aggregating in the running buffer. | 1. Ensure the running buffer is identical to the buffer used to dissolve TMF, including any organic co-solvents. 2. Filter the TMF solution immediately before injection. 3. Decrease the concentration of TMF. |
| No binding response | TMF does not bind to the immobilized protein. | 1. Confirm the activity of the immobilized protein by testing a known binding partner. 2. Increase the concentration of TMF. 3. Ensure the protein is properly folded and oriented on the chip surface. |
| Complex sensorgram shape (not 1:1 binding) | Mass transport limitation, aggregation, or multi-step binding mechanism. | 1. Vary the flow rate to test for mass transport effects. 2. Inject different concentrations of TMF to check for concentration-dependent aggregation. 3. Use a more complex kinetic model for data fitting. |
Quantitative Data Summary
While specific binding data for this compound is limited in the public domain, the following table provides examples of binding affinities for other flavonoids to Human Serum Albumin (HSA) to serve as a general reference.
| Flavonoid | Protein | Method | Binding Constant (K) | Reference |
| 5,7,4'-trihydroxy-6,3',5'-trimethoxyflavone | HSA | Fluorescence Spectroscopy | 1.56 x 10⁵ M⁻¹ (at 298 K) | |
| Naringin | HSA | Fluorescence Spectroscopy | 1.68 x 10⁴ M⁻¹ (at 296 K) |
Experimental Protocols
General Protocol for Fluorescence Polarization Assay
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a fluorescently labeled probe specific for your target protein.
-
Prepare your target protein in a suitable assay buffer (e.g., PBS with 0.01% Tween-20).
-
-
Assay Procedure:
-
In a black, low-binding microplate, add the assay buffer.
-
Add the fluorescent probe to a final concentration typically at or below its Kd for the protein.
-
Add the target protein to a concentration that gives a significant polarization window.
-
Add varying concentrations of this compound (and a DMSO vehicle control).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
-
Data Analysis:
-
Plot the change in polarization as a function of the this compound concentration to determine the IC₅₀.
-
General Protocol for Isothermal Titration Calorimetry
-
Sample Preparation:
-
Dialyze the protein extensively against the chosen assay buffer.
-
Dissolve this compound in the final dialysis buffer (containing the same concentration of any necessary co-solvent).
-
Degas both the protein and TMF solutions before loading into the calorimeter.
-
-
ITC Experiment:
-
Load the protein into the sample cell and this compound into the injection syringe.
-
Set the experimental temperature and stirring speed.
-
Perform a series of injections of TMF into the protein solution.
-
-
Control Experiment:
-
Perform an identical titration of TMF into the buffer alone to measure the heat of dilution.
-
-
Data Analysis:
-
Integrate the raw data peaks and subtract the heat of dilution.
-
Fit the resulting binding isotherm to an appropriate model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
General Protocol for Surface Plasmon Resonance
-
Sensor Chip Preparation:
-
Immobilize the target protein onto a suitable sensor chip surface (e.g., CM5 chip via amine coupling).
-
Activate a reference flow cell and immediately deactivate it to serve as a negative control.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in the running buffer (e.g., HBS-EP+ with 0.05% Tween-20 and a small percentage of DMSO if needed).
-
Inject the TMF solutions over the protein and reference surfaces at a constant flow rate.
-
After each injection, regenerate the sensor surface with a suitable regeneration solution if necessary.
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal.
-
Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
Visualizations
Caption: General workflow for protein binding assays with this compound.
Caption: Troubleshooting logic for issues in this compound binding assays.
References
Validation & Comparative
A Comparative Guide to the Anticancer Activities of 5,6,7,4'-Tetramethoxyflavone and Nobiletin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer properties of two prominent polymethoxyflavones (PMFs), 5,6,7,4'-Tetramethoxyflavone (TMF) and Nobiletin. Both are natural compounds predominantly found in citrus peels and have garnered significant interest for their potential as therapeutic agents. This document synthesizes experimental data on their efficacy in inhibiting cancer cell proliferation, inducing apoptosis, and causing cell cycle arrest. Detailed experimental methodologies and visualizations of key signaling pathways are provided to support further research and development.
Quantitative Data Comparison
The following tables summarize the experimental data on the cytotoxic, pro-apoptotic, and cell cycle inhibitory effects of TMF and Nobiletin across various cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50) of TMF and Nobiletin
| Compound | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Citation |
|---|---|---|---|---|
| Nobiletin | MIAPaCa-2 | Pancreatic | 6.12 | [1] |
| Hs578T | Triple-Negative Breast | >100* | [2] | |
| Hs578Ts(i)8 | Triple-Negative Breast | >100* | [2] | |
| PC-3 | Prostate | No significant inhibition | [3] | |
| DU145 | Prostate | No significant inhibition | [3] | |
| 5,6,7,4'-TMF | HeLa | Cervical | Data Not Available |
Note: While a specific IC50 was not determined, Nobiletin at 100 µM reduced cell viability by 30-50% after 72 hours in Hs578T and Hs578Ts(i)8 cells.
Table 2: Comparison of Apoptosis Induction
| Compound | Cancer Cell Line | Concentration (µM) | Apoptotic Cells (%) | Citation |
|---|---|---|---|---|
| Nobiletin | MDA-MB-468 | Not Specified | Induces apoptosis by reducing Bcl-xL expression | |
| 5,6,7,4'-TMF | HeLa | 10 | 9.61 | |
| HeLa | 20 | 14.86 |
| | HeLa | 40 | 20.54 | |
Table 3: Comparison of Cell Cycle Arrest
| Compound | Cancer Cell Line | Concentration (µM) | Effect on Cell Cycle | Citation |
|---|---|---|---|---|
| Nobiletin | MIAPaCa-2 | Not Specified | G0/G1 Arrest | |
| Glioma Cells | 50 | 8.7% increase in G0/G1 | ||
| Glioma Cells | 100 | 17.2% increase in G0/G1 | ||
| MDA-MB-468 | Not Specified | G0/G1 Arrest |
| 5,6,7,4'-TMF | Triple-Negative Breast Cancer | Not Specified | Induces cell cycle arrest | |
Mechanisms of Action and Signaling Pathways
Both TMF and Nobiletin exert their anticancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and apoptosis.
Nobiletin: Research indicates that Nobiletin targets multiple oncogenic pathways. It is known to inhibit the PI3K/Akt/mTOR and MAPK/ERK signaling cascades, which are crucial for cell growth and survival. Furthermore, Nobiletin can suppress the activation of transcription factors like NF-κB and STAT3, leading to reduced inflammation and proliferation. In some cancer models, it also inhibits the Wnt/β-catenin pathway. This multi-targeted approach contributes to its ability to induce G0/G1 cell cycle arrest and apoptosis.
This compound (TMF): TMF has been shown to induce apoptosis in HeLa cervical cancer cells both in vitro and in vivo. Proteomic and transcriptomic analyses revealed that TMF's mechanism involves the modulation of several key pathways, including the MAPK, TNF, VEGF, Ras, and FoxO signaling pathways. In triple-negative breast cancer cells, TMF inhibits growth by suppressing the MAPK and Akt signaling pathways. The upregulation of apoptotic proteins and downregulation of survival signals collectively contribute to its potent antitumor effect.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at an optimized density (e.g., 2,000-8,000 cells/well) in 100 µL of culture medium and incubate for 18-24 hours at 37°C, 5% CO2.
-
Treatment: Replace the medium with fresh medium containing various concentrations of TMF or Nobiletin. Include vehicle-treated (e.g., DMSO) and untreated controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 10-15 minutes in the dark.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570-595 nm.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
-
2. Cell Cycle Analysis by Flow Cytometry
This technique quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, G2/M).
-
Principle: Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of stained cells is directly proportional to their DNA content, allowing for differentiation of cell cycle phases.
-
Procedure:
-
Cell Culture and Treatment: Plate cells and treat with the desired concentrations of TMF or Nobiletin for a specified time.
-
Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at approximately 200-300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with cold PBS, then resuspend in ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 2 hours (or overnight) at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and then resuspend the pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA). Incubate in the dark for 15-30 minutes at room temperature.
-
Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
3. Apoptosis Analysis by Western Blot
Western blotting is used to detect and quantify specific proteins involved in the apoptotic cascade, such as caspases and members of the Bcl-2 family.
-
Principle: This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and uses specific primary antibodies to detect target proteins. Cleavage of proteins like Caspase-3 or PARP is a hallmark of apoptosis.
-
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay) to ensure equal loading.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate them based on molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to an apoptosis marker (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH). An increase in cleaved caspase forms or a change in the Bax/Bcl-2 ratio indicates apoptosis induction.
-
4. Cell Invasion Assay (Transwell Assay)
This assay measures the ability of cancer cells to invade through a simulated extracellular matrix (ECM), a key step in metastasis.
-
Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane coated with an ECM gel (e.g., Matrigel). The lower chamber contains a chemoattractant (e.g., medium with 10% FBS). The number of cells that degrade the matrix and migrate through the pores to the lower side of the membrane is quantified.
-
Procedure:
-
Insert Preparation: Thaw Matrigel on ice and coat the top of the Transwell inserts (typically with 8 µm pores). Incubate at 37°C for at least 1 hour to allow the gel to solidify.
-
Cell Seeding: Harvest cancer cells and resuspend them in a serum-free medium. Seed a specific number of cells (e.g., 2.5 - 5 x 10^4) into the upper chamber of the coated inserts. Add the test compound (TMF or Nobiletin) to the upper chamber with the cells.
-
Incubation: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. Incubate the plate for 24-48 hours at 37°C.
-
Cell Removal and Fixation: After incubation, use a cotton swab to gently remove the non-invading cells from the upper surface of the membrane. Fix the invaded cells on the lower surface by immersing the insert in a fixative like 70% ethanol or methanol for 10-20 minutes.
-
Staining: Stain the fixed cells with a staining solution, such as 0.1% Crystal Violet, for 10-20 minutes.
-
Quantification: Wash the inserts to remove excess stain and allow them to air dry. Count the number of stained, invaded cells on the underside of the membrane using a microscope. Capture images from multiple fields and average the counts. The percent invasion can be calculated relative to a migration control (uncoated insert).
-
References
- 1. Nobiletin flavone inhibits the growth and metastasis of human pancreatic cancer cells via induction of autophagy, G0/G1 cell cycle arrest and inhibition of NF-kB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5,6,7,3′,4′,5′-Hexamethoxyflavone inhibits growth of triple-negative breast cancer cells via suppression of MAPK and Akt signaling pathways and arresting cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer [frontiersin.org]
A Comparative Analysis of the Anti-inflammatory Effects of 5,6,7,4'-Tetramethoxyflavone and Tangeretin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of two polymethoxyflavones (PMFs), 5,6,7,4'-Tetramethoxyflavone and Tangeretin. The information is supported by experimental data from in vitro studies to assist in the evaluation and potential development of these compounds as anti-inflammatory agents.
Introduction
Polymethoxyflavones, a class of flavonoids abundant in citrus peels, are recognized for their diverse pharmacological activities. Among them, this compound and Tangeretin have demonstrated notable anti-inflammatory potential. This guide delves into a comparative analysis of their effects on key inflammatory mediators and signaling pathways.
Comparative Anti-inflammatory Activity
Both this compound and Tangeretin have been shown to significantly inhibit the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. A direct comparative study has demonstrated that both compounds effectively suppress the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). Furthermore, they both inhibit the mRNA expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes responsible for the synthesis of prostaglandin E2 (PGE₂) and NO, respectively.[1][2]
While both compounds exhibit potent anti-inflammatory activity, the aforementioned comparative study indicated that tangeretin was the most effective among the five tested polymethoxyflavones in suppressing the expression of pro-inflammatory genes.[1][2]
Data Presentation: Inhibition of Pro-inflammatory Mediators
| Inflammatory Mediator | This compound | Tangeretin | Cell Line | Inducer | Reference |
| Nitric Oxide (NO) | Significant Inhibition | Significant Inhibition | RAW 264.7 | LPS | [1] |
| TNF-α | Significant Inhibition | Significant Inhibition | RAW 264.7 | LPS | |
| IL-6 | Significant Inhibition | Significant Inhibition | RAW 264.7 | LPS | |
| PGE₂ | Inhibition (via COX-2 suppression) | Dose-dependent decrease | RAW 264.7 / BV-2 | LPS | |
| IL-1β | - | Dose-dependent decrease | BV-2 | LPS | |
| iNOS mRNA | Significant Suppression | Significant Suppression | RAW 264.7 | LPS | |
| COX-2 mRNA | Significant Suppression | Significant Suppression | RAW 264.7 | LPS |
Mechanism of Action: Signaling Pathways
The anti-inflammatory effects of both this compound and Tangeretin are primarily mediated through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, regulating the expression of a wide array of pro-inflammatory genes.
NF-κB Signaling Pathway
Upon stimulation by LPS, the inhibitor of κB (IκBα) is phosphorylated and subsequently degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Both flavonoids have been shown to interfere with this cascade.
-
This compound: While direct detailed mechanistic studies on its effect on the NF-κB pathway are limited, its ability to suppress the expression of NF-κB target genes like iNOS and COX-2 strongly suggests an inhibitory role in this pathway.
-
Tangeretin: Studies have demonstrated that tangeretin inhibits the LPS-induced phosphorylation of IκBα and the subsequent nuclear translocation of the NF-κB p65 subunit.
Caption: NF-κB Signaling Pathway Inhibition.
MAPK Signaling Pathway
The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation.
-
This compound: Studies on its anti-cancer activity have shown that it can modulate the MAPK signaling pathway, suggesting a similar mechanism may be at play in its anti-inflammatory effects.
-
Tangeretin: It has been shown to inhibit the LPS-induced phosphorylation of ERK, JNK, and p38 in a dose-dependent manner.
Caption: MAPK Signaling Pathway Modulation.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of the anti-inflammatory effects of this compound and Tangeretin.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages or BV-2 murine microglial cells.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere containing 5% CO₂.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (dissolved in DMSO; final DMSO concentration should be non-toxic, typically ≤ 0.1%) for 1-2 hours prior to stimulation with an inflammatory inducer, such as Lipopolysaccharide (LPS; e.g., 1 µg/mL).
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This colorimetric assay measures the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant.
-
Procedure:
-
After the treatment period, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is determined by comparison with a sodium nitrite standard curve.
-
Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Procedure:
-
Use commercially available ELISA kits for the specific cytokine of interest.
-
Follow the manufacturer's instructions, which typically involve:
-
Coating a 96-well plate with a capture antibody.
-
Adding cell culture supernatants and standards to the wells.
-
Incubating with a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate that produces a colorimetric signal.
-
Measuring the absorbance using a microplate reader.
-
-
Calculate the cytokine concentration based on the standard curve.
-
Western Blot Analysis for Signaling Proteins
-
Principle: This technique is used to detect and quantify specific proteins (e.g., phosphorylated and total forms of IκBα, p65, ERK, JNK, p38) in cell lysates.
-
Procedure:
-
Protein Extraction: Lyse the treated cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins, followed by incubation with enzyme-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent or fluorescent substrate and an imaging system.
-
Quantification: Analyze the band intensities using densitometry software.
-
Caption: General Experimental Workflow.
Conclusion
Both this compound and Tangeretin are potent inhibitors of key inflammatory pathways and mediators. Tangeretin appears to be a more extensively studied compound with more detailed mechanistic data available, and one comparative study suggests it may have a stronger inhibitory effect on the expression of pro-inflammatory genes. However, both compounds demonstrate significant anti-inflammatory potential. Further research, particularly to determine the IC50 values of this compound and to conduct more direct, quantitative comparisons of their effects on the NF-κB and MAPK signaling pathways, is warranted to fully elucidate their therapeutic potential.
References
Synergistic Potential of 5,6,7,4'-Tetramethoxyflavone with Cisplatin in Cervical Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential synergistic effects of 5,6,7,4'-Tetramethoxyflavone (TMF) when combined with the conventional chemotherapeutic agent, cisplatin, for the treatment of cervical cancer. While direct, comprehensive experimental data on the synergistic effects of this specific combination is limited, this document synthesizes the available preclinical data for each compound individually and draws comparisons with other flavonoid-cisplatin combination therapies to provide a prospective analysis. The aim is to equip researchers with the foundational knowledge and experimental frameworks to explore this potential therapeutic strategy.
Performance of this compound and Cisplatin as Monotherapies
This compound, a polymethoxyflavone found in citrus peels, has demonstrated antitumor properties in cervical cancer cell lines.[1][2] Cisplatin is a cornerstone of cervical cancer chemotherapy, but its efficacy is often limited by significant side effects and the development of resistance.[3][4]
In Vitro Efficacy of this compound (TMF) in HeLa Cells
TMF has been shown to induce apoptosis in HeLa cervical cancer cells in a dose-dependent manner.
| Treatment Concentration | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Control (0 µM) | - | - | - |
| 10 µM TMF | 6.5 | 3.4 | 9.9 |
| 20 µM TMF | 10.2 | 5.6 | 15.8 |
| 40 µM TMF | 18.9 | 9.8 | 28.7 |
| Data adapted from a study on HeLa cells treated for 24 hours.[1] |
In Vitro Efficacy of Cisplatin in Cervical Cancer Cell Lines
The cytotoxic effects of cisplatin, represented by its half-maximal inhibitory concentration (IC50), have been established across various cervical cancer cell lines.
| Cell Line | IC50 of Cisplatin (µM) |
| HeLa | 12 ± 1.57 |
| CaSki | 10 ± 0.00 |
| SiHa | 13 ± 13.32 |
| C33A | 10 ± 0.50 |
| Data represents treatment for 48-72 hours. |
Prospective Synergism: A Comparative Look at Flavonoid-Cisplatin Combinations
A synergistic effect occurs when the combined therapeutic effect of two drugs is greater than the sum of their individual effects. This is often quantified using the Combination Index (CI), where CI < 1 indicates synergy. While specific CI values for TMF and cisplatin are not available, data from other natural compounds combined with cisplatin in cervical cancer cells provide a benchmark for potential efficacy.
| Combination | Cell Line | Key Synergistic Outcome | Combination Index (CI) |
| Caffeic Acid + Cisplatin | HeLa, CaSki | Significant growth inhibition | CI < 1 |
| Wedelolactone + Cisplatin | HeLa | Enhanced cytotoxicity | Synergistic (CI not specified) |
| Resveratrol + Cisplatin | SiHa | Enhanced apoptosis and cell cycle arrest | CI < 1 |
An in vivo study on a HeLa xenograft model tested the combination of TMF (100 mg/kg) and cisplatin (2 mg/kg). The results showed that the tumor growth in the combination group was lower than in the cisplatin-only group, but the difference was not statistically significant. This suggests that while a strong synergistic effect was not observed under these specific experimental conditions, further investigation with different dosing schedules or in other models may be warranted.
Signaling Pathways and Potential for Synergistic Interaction
TMF has been shown to modulate several signaling pathways implicated in cancer cell survival and proliferation. Proteomics analysis revealed that TMF can affect the MAPK, TNF, VEGF, Ras, and FoxO signaling pathways in HeLa cells. Cisplatin exerts its anticancer effects primarily by inducing DNA damage, which can activate apoptosis and cell cycle arrest. Resistance to cisplatin can arise from various mechanisms, including reduced drug accumulation, increased DNA repair, and inactivation of apoptotic pathways.
The potential for synergy lies in the ability of TMF to inhibit pathways that contribute to cisplatin resistance or to enhance cisplatin-induced apoptosis. For instance, by modulating the MAPK or Akt signaling pathways, TMF could potentially lower the threshold for cisplatin-induced cell death.
Caption: Potential synergistic mechanisms of TMF and cisplatin.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of findings. Below are representative protocols for key experiments.
In Vivo Antitumor Activity in a Xenograft Model
This protocol is adapted from a study that evaluated the combination of TMF and cisplatin in a HeLa xenograft model.
-
Cell Culture: Maintain HeLa cells in appropriate culture medium.
-
Animal Model: Use female BALB/c nude mice (4-6 weeks old).
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 HeLa cells in 0.2 mL of saline into the right armpit of each mouse.
-
Group Allocation: When tumors reach a volume of 40–70 mm³, randomize the mice into treatment groups (e.g., Vehicle control, Cisplatin alone, TMF alone, TMF + Cisplatin).
-
Drug Preparation and Administration:
-
Cisplatin (DDP): Dissolve in saline for a final concentration to administer a dose of 2 mg/kg.
-
TMF: Prepare a vehicle solution (e.g., 13.5% DMSO + 36.5% saline + 50% PEG400). Dissolve TMF to administer a dose of 100 mg/kg.
-
Administration: Administer all treatments intraperitoneally daily for 15 days.
-
-
Monitoring: Measure tumor volume and body weight every two days. Tumor volume can be calculated using the formula: (length × width²) / 2.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice, excise the tumors, and weigh them. Tissues can be collected for further analysis (e.g., histopathology, Western blot).
In Vitro Cytotoxicity and Synergy Assessment (MTT Assay)
-
Cell Seeding: Seed cervical cancer cells (e.g., HeLa, SiHa) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of TMF alone, cisplatin alone, and combinations of both at a constant ratio. Include untreated cells as a control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the control.
-
Determine the IC50 values for each drug alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI value < 1 indicates a synergistic effect.
-
Apoptosis Analysis by Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with TMF, cisplatin, and their combination at predetermined concentrations (e.g., their respective IC50 values) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualized Workflows
Caption: General experimental workflow for in vitro synergy analysis.
Conclusion and Future Directions
The available evidence suggests that this compound possesses anticancer activity against cervical cancer cells. While a single in vivo study did not demonstrate a statistically significant synergistic effect with cisplatin, the potential for synergy should not be dismissed without further investigation. The known mechanisms of action of TMF on key cancer-related signaling pathways provide a strong rationale for its potential to sensitize cervical cancer cells to cisplatin.
Future research should focus on:
-
Comprehensive In Vitro Synergy Studies: Systematically determining the Combination Index of TMF and cisplatin across multiple cervical cancer cell lines, including cisplatin-resistant variants.
-
Mechanistic Investigations: Elucidating the precise molecular mechanisms of any observed synergy, focusing on apoptosis, cell cycle regulation, and cisplatin resistance pathways.
-
Optimized In Vivo Studies: Exploring different dosing schedules, routes of administration, and TMF-to-cisplatin ratios in various preclinical models to identify conditions that may lead to a significant synergistic antitumor effect.
This guide serves as a starting point for researchers to design and execute experiments that can rigorously evaluate the therapeutic potential of combining this compound with cisplatin for the treatment of cervical cancer.
References
- 1. 5,6,7,4′‐Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomics-based network pharmacology and molecular docking reveal the potential mechanisms of 5,6,7,4′-tetramethoxyflavone against HeLa cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic effects of cisplatin-caffeic acid induces apoptosis in human cervical cancer cells via the mitochondrial pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New combination chemotherapy of cisplatin with an electron-donating compound for treatment of multiple cancers - PMC [pmc.ncbi.nlm.nih.gov]
5,6,7,4'-Tetramethoxyflavone versus quercetin: a comparative study on neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the neuroprotective properties of two flavonoids: 5,6,7,4'-tetramethoxyflavone (TMF) and quercetin. While both compounds exhibit promise in mitigating neuronal damage, they possess distinct mechanistic profiles and potencies. This document synthesizes available experimental data to facilitate an objective evaluation for research and development applications.
Executive Summary
This compound and quercetin are both flavonoids with demonstrated neuroprotective potential, operating through modulation of key cellular pathways involved in oxidative stress and inflammation. Quercetin, a widely studied flavonol, is known for its potent antioxidant and anti-inflammatory activities. TMF, a polymethoxyflavone, also exhibits significant neuroprotective effects, particularly in models of Alzheimer's disease, by enhancing cell viability and activating antioxidant response elements. This guide presents a comparative analysis of their efficacy in various neuroprotective assays and their impact on crucial signaling pathways.
Data Presentation: A Head-to-Head Comparison
The following tables summarize quantitative data from various studies to provide a comparative overview of the neuroprotective efficacy of TMF and quercetin. It is important to note that a direct comparison is challenging due to the lack of studies conducting a head-to-head analysis under identical experimental conditions.
Table 1: Comparative Antioxidant Activity
| Compound | Assay | IC50 (µg/mL) | Reference Compound | Reference IC50 (µg/mL) |
| Quercetin | DPPH Radical Scavenging | 1.89 ± 0.33 | - | - |
| Quercetin | ABTS Radical Scavenging | 1.89 ± 0.33 | - | - |
| This compound | DPPH Radical Scavenging | Data not available | - | - |
| This compound | ABTS Radical Scavenging | Data not available | - | - |
Note: IC50 values represent the concentration required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.
Table 2: Neuroprotective Effects on Cell Viability
| Compound | Cell Line | Neurotoxic Insult | Concentration | % Increase in Cell Viability |
| This compound | SK-N-SH | Aβ25-35 | 0.1 µM | Significant increase |
| 1 µM | Significant dose-dependent increase | |||
| 10 µM | Highly potent, similar to N-acetyl cysteine | |||
| Quercetin | Neuro-2A | H₂O₂ | 100 µM | 20% ± 3.9% |
Table 3: Modulation of Key Neuroprotective Pathways
| Compound | Pathway | Effect | Model System | Quantitative Change |
| This compound | Nrf2/HO-1 | Upregulation of Nrf2 and HO-1 | Aβ25-35-treated SK-N-SH cells | Dose-dependent increase in protein expression |
| 5,6,3',5'-Tetramethoxy 7,4'-hydroxyflavone (structurally similar to TMF) | NF-κB | Inhibition of NF-κB activation | LPS-stimulated RAW 264.7 cells | Inhibition of NF-κB promoter activity |
| Quercetin | NF-κB | Downregulation of NF-κB1 gene expression | Human peripheral blood mononuclear cells | Significant downregulation at 5-50 µM |
| Quercetin | Nrf2/NRF1 | Upregulation of Nrf2 and NRF1 | Trabecular meshwork cells | Dose-dependent increase in protein expression |
Mechanistic Insights: Signaling Pathways
Both TMF and quercetin exert their neuroprotective effects by modulating critical intracellular signaling pathways that regulate cellular responses to oxidative stress and inflammation.
The Nrf2/HO-1 Antioxidant Response Pathway
The Nrf2/HO-1 pathway is a primary cellular defense mechanism against oxidative stress. Both TMF and quercetin have been shown to activate this pathway, leading to the expression of antioxidant enzymes.
The NF-κB Inflammatory Pathway
The NF-κB pathway is a key regulator of inflammation. Chronic activation of this pathway is implicated in neurodegenerative diseases. Both TMF (and structurally similar flavonoids) and quercetin have been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory mediators.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative analysis are provided below.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytoprotective effect of TMF and quercetin against a neurotoxic insult.
Methodology:
-
Cell Seeding: Plate neuronal cells (e.g., SK-N-SH or Neuro-2A) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of TMF or quercetin (e.g., 0.1, 1, 10, 100 µM) for 2 hours.
-
Induction of Neurotoxicity: Add the neurotoxic agent (e.g., 25 µM Aβ25-35 or 150 µM H₂O₂) to the wells (except for the control group) and incubate for 24 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control group.
Antioxidant Capacity Assay (DPPH Radical Scavenging Assay)
Objective: To determine and compare the free radical scavenging activity of TMF and quercetin.
Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Prepare stock solutions of TMF, quercetin, and a reference standard (e.g., ascorbic acid) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compounds or standard to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. Determine the IC50 value from a plot of % inhibition against concentration.
Western Blot Analysis for Nrf2 and HO-1
Objective: To quantify the effect of TMF and quercetin on the protein expression levels of Nrf2 and HO-1.
Methodology:
-
Cell Culture and Treatment: Culture neuronal cells and treat them with TMF or quercetin at various concentrations for a specified time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells and extract total protein. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression.
Conclusion
Both this compound and quercetin demonstrate significant neuroprotective properties through their antioxidant and anti-inflammatory activities. Quercetin is a well-established antioxidant with a large body of evidence supporting its efficacy. TMF, while less studied, shows high potency in protecting neuronal cells from amyloid-beta-induced toxicity and effectively modulates the Nrf2 antioxidant pathway.
For drug development professionals, quercetin represents a benchmark flavonoid with known mechanisms and a substantial safety profile. TMF, on the other hand, presents an interesting lead compound, particularly for neurodegenerative diseases like Alzheimer's, due to its potent cytoprotective effects in relevant models. Further head-to-head comparative studies are warranted to definitively establish the relative potency and therapeutic potential of these two promising neuroprotective flavonoids. The provided data and protocols serve as a foundational guide for researchers to design and interpret future investigations in this area.
Reversing Cisplatin Resistance: A Comparative Guide to Flavonoids in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Cisplatin remains a cornerstone of chemotherapy for various cancers, but the development of resistance is a significant clinical hurdle. This guide provides a comparative analysis of the efficacy of several flavonoids in overcoming cisplatin resistance in cancer cells. While direct experimental data on 5,6,7,4'-tetramethoxyflavone (TMF) in cisplatin-resistant models is currently unavailable, this report focuses on promising alternatives with documented chemosensitizing effects. We will explore the efficacy of 3′,4′,5′,5,7-pentamethoxyflavone (PMF), wogonin, and fisetin, supported by experimental data and detailed protocols to aid in the design and interpretation of future research.
Comparative Efficacy of Flavonoids in Cisplatin-Resistant Cancer Cells
The following tables summarize the quantitative data on the ability of select flavonoids to resensitize cisplatin-resistant cancer cells to cisplatin. The data highlights the reduction in the half-maximal inhibitory concentration (IC50) of cisplatin and the induction of apoptosis in the presence of these compounds.
Table 1: Effect of Flavonoids on Cisplatin IC50 Values in Resistant Cancer Cells
| Flavonoid | Cancer Cell Line | Cisplatin IC50 (Resistant Cells) | Cisplatin IC50 (Resistant Cells + Flavonoid) | Fold Sensitization | Reference |
| 3′,4′,5′,5,7-Pentamethoxyflavone (PMF) | A549/CDDP (Lung) | 1136.3 µM | Significantly lower with PMF (10, 25, and 50 µM) | Not explicitly calculated | [1] |
| Wogonin | SKOV3/DDP (Ovarian) | 26.8 µg/mL | 11.2 µg/mL (with 20 µM Wogonin) | ~2.4 | [2] |
| C13* (Ovarian) | 29.6 µg/mL | 13.9 µg/mL (with 20 µM Wogonin) | ~2.1 | [2] | |
| Fisetin | A549-CR (Lung) | 176.64 µM | Significantly lower with Fisetin (40 µM) | Not explicitly calculated | [3][4] |
Table 2: Apoptosis Induction by Flavonoids in Combination with Cisplatin in Resistant Cancer Cells
| Flavonoid | Cancer Cell Line | Treatment | Apoptosis Rate (%) | Reference |
| 3′,4′,5′,5,7-Pentamethoxyflavone (PMF) | A549/CDDP (Lung) | PMF + Cisplatin | Substantially induced compared to Cisplatin alone | |
| Wogonin | SKOV3/DDP (Ovarian) | Wogonin (20 µM) + Cisplatin (IC30) | Increased compared to Cisplatin alone | |
| C13* (Ovarian) | Wogonin (20 µM) + Cisplatin (IC30) | Increased compared to Cisplatin alone | ||
| Fisetin | A549-CR (Lung) | Fisetin (40 µM) + Cisplatin (10 µM) | Significantly increased compared to either agent alone |
Signaling Pathways Modulated by Flavonoids in Cisplatin Resistance
The chemosensitizing effects of these flavonoids are largely attributed to their ability to modulate key signaling pathways involved in drug resistance. The Nrf2 and MAPK pathways are prominent targets.
Experimental Workflow
A general workflow for investigating the efficacy of a compound in reversing cisplatin resistance is outlined below.
Detailed Experimental Protocols
Generation of Cisplatin-Resistant Cancer Cell Lines (e.g., A549/CDDP)
This protocol describes the generation of a cisplatin-resistant cell line by continuous exposure to the drug.
-
Parental Cell Line: Human lung adenocarcinoma cell line A549.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Procedure:
-
Culture A549 cells in the presence of a low concentration of cisplatin, starting at the IC10 (concentration that inhibits 10% of cell growth).
-
Once the cells develop resistance and resume normal growth, gradually increase the concentration of cisplatin in the culture medium.
-
This process of stepwise dose escalation is continued for several months until the cells can tolerate a significantly higher concentration of cisplatin (e.g., 4- to 10-fold higher IC50 than the parental cells).
-
The resulting resistant cell line (A549/CDDP) is then maintained in a medium containing a maintenance dose of cisplatin to retain the resistance phenotype.
-
Cell Viability Assessment: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
-
Materials:
-
96-well plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
-
Procedure:
-
Seed cells (e.g., A549 and A549/CDDP) in 96-well plates at a density of 5 × 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the flavonoid, cisplatin, or a combination of both for 48 hours.
-
Fix the cells by gently adding cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates four times with slow-running tap water and allow them to air dry.
-
Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Air dry the plates.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Read the absorbance at 540 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
-
Apoptosis Assay: Annexin V-FITC/PI Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat them with the desired concentrations of the flavonoid and/or cisplatin for 48 hours.
-
Harvest the cells by trypsinization and collect the culture supernatant containing any detached cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
-
Protein Expression Analysis: Western Blotting
Western blotting is used to detect the expression levels of specific proteins involved in signaling pathways.
-
Materials:
-
RIPA lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
-
Procedure:
-
Treat cells as required and then lyse them in RIPA buffer to extract total protein.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence detection system. The band intensities are quantified and normalized to a loading control like β-actin.
-
Conclusion
While the direct role of this compound in overcoming cisplatin resistance is yet to be elucidated, this guide highlights the significant potential of other flavonoids, namely 3′,4′,5′,5,7-pentamethoxyflavone, wogonin, and fisetin, as chemosensitizing agents. The provided data and detailed experimental protocols offer a valuable resource for researchers aiming to investigate novel strategies to combat cisplatin resistance. The modulation of signaling pathways such as Nrf2 and MAPK by these compounds presents a promising avenue for the development of effective adjuvant therapies in cancer treatment. Further investigation into the efficacy and mechanisms of TMF in cisplatin-resistant models is warranted to fully understand its potential in this critical area of oncology research.
References
- 1. 3′,4′,5′,5,7-Pentamethoxyflavone Sensitizes Cisplatin-Resistant A549 Cells to Cisplatin by Inhibition of Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wogonin Increases Cisplatin Sensitivity in Ovarian Cancer Cells Through Inhibition of the Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fisetin, a dietary bioflavonoid, reverses acquired Cisplatin-resistance of lung adenocarcinoma cells through MAPK/Survivin/Caspase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
Comparative analysis of the safety profile of 5,6,7,4'-Tetramethoxyflavone and cisplatin
A Detailed Analysis for Researchers and Drug Development Professionals
The quest for novel therapeutic agents with improved safety profiles is a cornerstone of modern drug development. This guide provides a comparative analysis of the safety profiles of 5,6,7,4'-Tetramethoxyflavone (TMF), a naturally occurring polymethoxyflavone, and cisplatin, a widely used chemotherapeutic agent. While cisplatin is a potent anticancer drug, its clinical use is often limited by severe side effects. TMF has emerged as a compound of interest with potential antitumor activities and a seemingly more favorable safety profile, although comprehensive toxicological data remains limited. This comparison aims to summarize the current state of knowledge on the safety of both compounds, supported by available experimental data and detailed protocols.
Executive Summary
Cisplatin's safety profile is extensively characterized and marked by significant dose-limiting toxicities, most notably nephrotoxicity, neurotoxicity, and ototoxicity. In contrast, preliminary in vivo studies on this compound suggest a promising safety profile with minimal observable toxicity at effective antitumor doses in a xenograft model. However, a comprehensive toxicological evaluation of TMF, including a full panel of cytotoxicity and genotoxicity assays, is not yet available in the public domain. This guide presents the available data in a structured format to facilitate a direct comparison and highlight areas requiring further investigation.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data on the cytotoxicity and in vivo toxicity of this compound and cisplatin. It is important to note the disparity in the volume of data available for the two compounds.
Table 1: Comparative Cytotoxicity Data
| Compound | Cell Line | Assay | Endpoint | Value | Citation |
| This compound | HeLa | Apoptosis Assay (Flow Cytometry) | % Apoptotic Cells (at 40 µM) | Significant increase | [1] |
| Various Cancer Cell Lines | Not specified | IC50 | Data Not Available | ||
| Normal Cell Lines | Not specified | IC50 | Data Not Available | ||
| Cisplatin | A549 (Lung Carcinoma) | MTT Assay | IC50 | ~10 µM | |
| MCF-7 (Breast Cancer) | MTT Assay | IC50 | ~5-15 µM | ||
| HCT116 (Colon Cancer) | MTT Assay | IC50 | ~2-8 µM | ||
| Various Normal Cell Lines | Various Assays | IC50 | Generally higher than cancer cells, but still in the low µM range for sensitive cell types |
Table 2: Comparative In Vivo Toxicity Data
| Compound | Animal Model | Doses Tested | Key Findings | Citation |
| This compound | Nude Mice (HeLa Xenograft) | 25, 50, 100 mg/kg (intraperitoneal) | No observable tissue damage in liver, kidney, lung, heart, or spleen. Smaller changes in plasma biochemical markers (ALT, AST, etc.) compared to cisplatin. | [1][2] |
| Cisplatin | Mice | 5-10 mg/kg (single dose) | Nephrotoxicity (elevated BUN and creatinine), tubular damage, weight loss. | |
| Rats | 5-7.5 mg/kg (single dose) | Ototoxicity (hearing loss), neurotoxicity (peripheral neuropathy), myelosuppression. | ||
| Humans | Standard clinical doses | Dose-limiting nephrotoxicity, severe nausea and vomiting, peripheral neuropathy, ototoxicity, myelosuppression.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key safety assessment experiments.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a range of concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vivo Acute Toxicity Study (Rodent Model)
This study provides information on the potential health hazards that might arise from a single exposure to a substance.
-
Animal Model: Use healthy, young adult rodents (e.g., mice or rats) of a single strain.
-
Dose Administration: Administer the test substance in a single dose via the intended route of exposure (e.g., oral gavage, intraperitoneal injection). Use a control group that receives the vehicle only. Test a range of doses to determine the median lethal dose (LD50).
-
Observation Period: Observe the animals for signs of toxicity and mortality for a period of 14 days. Record changes in body weight, food and water consumption, and clinical signs of toxicity.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals. Collect major organs for histopathological examination.
-
Data Analysis: Determine the LD50 value and identify the target organs of toxicity.
Genotoxicity: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.
-
Bacterial Strains: Use several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce their own).
-
Exposure: Expose the bacteria to various concentrations of the test compound, with and without a metabolic activation system (S9 mix from rat liver).
-
Plating: Plate the treated bacteria on a minimal agar medium lacking histidine.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Scoring: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine).
-
Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Mandatory Visualizations
To better illustrate the concepts and processes discussed, the following diagrams have been generated using the DOT language.
Conclusion
The comparative analysis of the safety profiles of this compound and cisplatin reveals a significant knowledge gap for the former. While cisplatin's toxicity is well-established and presents major clinical challenges, TMF shows promise as a potentially safer alternative based on limited in vivo data. The single xenograft study indicating a lack of major organ damage and reduced biochemical disturbances with TMF treatment is encouraging.[1]
However, to establish a comprehensive safety profile for this compound, further rigorous preclinical toxicological studies are imperative. These should include a battery of in vitro cytotoxicity assays on a panel of both cancerous and normal cell lines to determine its therapeutic index, as well as a full suite of genotoxicity assays to assess its mutagenic and clastogenic potential. Furthermore, detailed in vivo acute and chronic toxicity studies in multiple animal models are necessary to identify potential target organs of toxicity and establish a safe dose range for potential clinical development.
For researchers and drug development professionals, the current data positions this compound as a compound of interest for further investigation. Its favorable preliminary safety profile, coupled with its reported antitumor effects, warrants a more in-depth preclinical safety evaluation to fully understand its therapeutic potential. In contrast, the well-documented toxicity of cisplatin underscores the ongoing need for the development of safer and more effective cancer therapies.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 5,6,7,4'-Tetramethoxyflavone
For laboratory professionals engaged in research and development, the responsible management and disposal of chemical compounds are of paramount importance to ensure personal safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 5,6,7,4'-Tetramethoxyflavone, a flavonoid compound. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are based on established best practices for the disposal of non-hazardous or potentially hazardous laboratory chemicals.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, strict adherence to standard laboratory safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the risk of inhalation.
-
Avoid Contact: Direct contact with skin and eyes must be prevented. In the event of accidental exposure, rinse the affected area thoroughly with water for at least 15 minutes.
-
Spill Management: Should a spill occur, carefully sweep up the solid material to avoid generating dust. The spilled substance should be collected in a designated and sealed container for disposal.
Waste Characterization and Segregation
The initial and most critical step in the disposal process is to determine the appropriate waste stream. Given the lack of specific toxicity data for this compound, a cautious approach is recommended. It is prudent to manage it as a chemical waste unless a formal hazard assessment by your institution's Environmental Health and Safety (EHS) department classifies it otherwise.
Waste Segregation:
-
Solid Waste: Collect all solid forms of this compound, including unused product and contaminated materials such as weighing paper and gloves, in a clearly labeled, sealed container.
-
Liquid Waste: If the compound has been dissolved in a solvent, the entire solution must be treated as chemical waste.
-
Do not mix this waste with other waste streams unless explicitly authorized by your institution's EHS guidelines.
Disposal Protocol for this compound
The following table outlines the procedural steps for the safe disposal of this compound.
| Step | Action | Detailed Instructions |
| 1 | Waste Collection | Use a compatible, leak-proof container for waste accumulation. |
| 2 | Labeling | The container must be clearly and accurately labeled. At a minimum, the label should include: "Chemical Waste", the full chemical name: "this compound", and any known hazard information. |
| 3 | Storage | Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, away from general laboratory traffic, and designed to minimize the risk of spills or breakage. |
| 4 | Regulatory Compliance | Dispose of the substance in accordance with all prevailing country, federal, state, and local regulations.[1] |
| 5 | Contaminated Packaging | Conduct recycling or disposal of contaminated packaging in accordance with prevailing country, federal, state, and local regulations.[1] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 5,6,7,4'-Tetramethoxyflavone
This guide provides essential safety and logistical information for the handling of 5,6,7,4'-Tetramethoxyflavone, a naturally occurring polymethoxyflavone. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining the necessary personal protective equipment (PPE), operational plans, and disposal protocols. While some tetramethoxyflavone compounds are not classified as hazardous, it is best practice to handle all chemicals of unknown toxicity with a high degree of caution.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, ensure that you are in a well-ventilated area, preferably within a chemical fume hood.[1] Avoid the formation of dust and aerosols.[2] Direct contact with skin and eyes should be prevented.[1] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[1]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the primary defense against chemical exposure in the laboratory. The following table summarizes the recommended equipment for handling this compound in powdered form.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum thickness of 0.13 mm or 5 mil).[3] Double-gloving is recommended. | Protects against skin contact and potential irritation. Nitrile offers good chemical resistance. Double-gloving provides an extra layer of protection against tears or punctures. |
| Eye & Face Protection | Safety glasses with side shields are required. Chemical safety goggles and a face shield are recommended when there is a risk of splashes or significant powder dispersal. | Prevents eye irritation from contact with the chemical powder or solutions. |
| Respiratory Protection | For handling powders, a NIOSH-approved air-purifying respirator with a P100 or FFP3 particulate filter is required. | Protects the respiratory system from the inhalation of fine dust particles. Surgical masks offer little to no protection from chemical exposure. |
| Body Protection | A flame-resistant lab coat is required. For larger-scale operations, chemical-resistant coveralls are recommended. | Protects skin and personal clothing from contamination. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
-
Preparation : Before handling the compound, ensure the chemical fume hood is functioning correctly and the workspace is clean and uncluttered. Designate a specific area for handling the chemical.
-
PPE Donning : Put on all required PPE in the correct sequence: lab coat, respirator, safety goggles, and then gloves. Ensure the cuffs of the lab coat are tucked into the outer gloves.
-
Weighing and Handling :
-
Perform all manipulations that may generate dust, such as weighing, within a chemical fume hood.
-
Use a spatula to handle the solid material. Avoid scooping or pouring in a way that creates airborne dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing. Common solvents for similar compounds include DMSO and ethanol.
-
-
Storage :
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
For long-term stability, it is advisable to store the solid compound at -20°C or -80°C, protected from light.
-
If stock solutions are prepared, they should be stored in airtight vials at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
-
-
Decontamination : After handling, decontaminate the work area, including the balance and any equipment used, with an appropriate cleaning agent.
-
PPE Doffing : Remove PPE in the reverse order of donning, being careful to avoid cross-contamination. Dispose of single-use PPE as outlined in the disposal plan. Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and associated waste is critical for environmental safety and regulatory compliance. In the absence of specific toxicity data, it is prudent to treat it as a potentially hazardous chemical waste.
-
Solid Waste : Collect all solid waste, including unused product and contaminated materials (e.g., weighing papers, gloves, and wipes), in a clearly labeled, sealed container. The label should include the chemical name and any known hazard information.
-
Liquid Waste : If the compound is dissolved in a solvent, the entire solution must be treated as chemical waste. Do not dispose of it down the drain. Collect it in a properly labeled, sealed waste container.
-
Waste Disposal : All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations.
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
